(RS)-AMPA monohydrate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFISYNCCKQHIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(RS)-AMPA Monohydrate: A Deep Dive into its Neuronal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptors (AMPARs). As a selective agonist, it does not significantly interact with kainate or N-methyl-D-aspartate (NMDA) receptors, making it an invaluable tool for elucidating the specific roles of AMPARs in neuronal function. AMPARs are critical for mediating fast excitatory neurotransmission in the central nervous system and are integral to synaptic plasticity, the cellular basis of learning and memory. This technical guide provides a comprehensive overview of the mechanism of action of (RS)-AMPA monohydrate in neurons, including its electrophysiological effects, downstream signaling cascades, and the experimental protocols used for its characterization.
Core Mechanism of Action: AMPA Receptor Activation
This compound exerts its effects by directly binding to and activating AMPA receptors. AMPARs are ligand-gated ion channels composed of four subunits (GluA1-4), which assemble into a tetrameric complex. The binding of an agonist like this compound to the ligand-binding domain of the AMPAR subunits induces a conformational change that opens the central ion channel.
Upon channel opening, there is a rapid influx of positively charged ions, primarily sodium (Na+), into the neuron. Depending on the subunit composition of the receptor, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to calcium (Ca2+). This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve impulse. The activation of AMPA receptors is characterized by rapid activation and deactivation kinetics, contributing to the speed of excitatory neurotransmission.
Application of this compound to neurons results in a dose-dependent depolarization. At concentrations of 10⁻⁵ M, it produces small depolarizations (3-7 mV), while at 10⁻⁴ M, the depolarizations are significantly larger, ranging from 4 to 33 mV. This activation also leads to an increased discharge rate of spontaneously firing neurons and can induce short bursts of action potentials in previously silent cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for (RS)-AMPA's interaction with AMPA receptors. It is important to note that some of this data may have been generated using the racemic mixture of AMPA and not specifically the monohydrate form.
| Parameter | Receptor/Preparation | Value | Reference |
| Binding Affinity (Kd) | |||
| High-affinity site | Rat Cortex Membranes | 5.49 nM | [1] |
| Low-affinity site | Rat Cortex Membranes | 52 nM | [1] |
| GluR1 flop | 33 nM | ||
| GluR3 flop | 52 nM | ||
| Potency (EC50) | |||
| GluR3 (rat cortical slice) | 8.7 µM | ||
| GluA1-flop (Xenopus oocytes) | 12 µM | ||
| CA1 Pyramidal Neurons | ~11 µM |
Table 1: Binding Affinity and Potency of (RS)-AMPA
Signaling Pathways
The activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events, particularly when Ca2+-permeable AMPARs are involved. These pathways are crucial for the induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), and can ultimately lead to changes in gene expression.
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway
A key downstream effector of Ca2+ influx through AMPARs is CaMKII. The rise in intracellular Ca2+ activates CaMKII, which can then phosphorylate various substrates, including the AMPA receptor subunits themselves. This phosphorylation can enhance the channel conductance of AMPARs and promote their insertion into the postsynaptic membrane, a critical step in LTP.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
AMPA receptor activation, particularly of Ca2+-permeable receptors, can also stimulate the MAPK/ERK signaling cascade. This pathway is a central regulator of cell growth, differentiation, and survival. In neurons, the activation of the MAPK/ERK pathway can lead to the phosphorylation of transcription factors, thereby modulating gene expression.
CREB-Mediated Gene Transcription
A major downstream target of both the CaMKII and MAPK/ERK pathways is the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, allowing it to bind to specific DNA sequences called cAMP response elements (CREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in synaptic growth, plasticity, and neuronal survival.
Signaling Pathway Diagram
Caption: Signaling cascade initiated by this compound binding to AMPA receptors.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol outlines a method for determining the binding affinity of this compound to AMPA receptors in rat brain membranes.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[³H]-(RS)-AMPA (Radioligand)
-
This compound (unlabeled ligand)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up a 96-well plate with the following for each data point (in triplicate):
-
Total Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA (at a concentration near its Kd), and 50 µL binding buffer.
-
Non-specific Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 mM).
-
Competition Binding: 100 µL membrane preparation, 50 µL [³H]-(RS)-AMPA, and 50 µL of varying concentrations of unlabeled this compound.
-
-
Incubate the plate at 4°C for 1 hour.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay to determine the affinity of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the whole-cell voltage-clamp technique to record currents evoked by this compound in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (ACSF): containing (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution: containing (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂ATP, 0.3 NaGTP, pH 7.2.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries for patch pipettes.
-
Microscope with DIC optics.
Procedure:
-
Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.
-
-
Drug Application and Recording:
-
Prepare different concentrations of this compound in the external solution.
-
Apply the this compound solutions to the recorded neuron using a perfusion system.
-
Record the inward currents evoked by the agonist.
-
Wash out the drug with the external solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents for each concentration of this compound.
-
Plot the normalized current amplitude against the log concentration of the agonist.
-
Fit the data with a Hill equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Electrophysiology Workflow Diagram
Caption: Workflow for whole-cell patch-clamp recording of this compound-evoked currents.
Conclusion
This compound is a fundamental pharmacological tool for the study of AMPA receptor function. Its selective agonism allows for the precise investigation of the role of these receptors in fast excitatory neurotransmission and synaptic plasticity. The activation of AMPA receptors by this compound triggers a cascade of events, from rapid membrane depolarization to the activation of intracellular signaling pathways that can ultimately lead to long-lasting changes in synaptic strength and neuronal function through altered gene expression. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of this compound's effects on neurons, enabling further research into the intricate mechanisms of glutamatergic signaling in both health and disease.
References
(RS)-AMPA Monohydrate: A Deep Dive into its Application in Neuroscience Research
(RS)-AMPA monohydrate, a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), serves as a cornerstone tool for investigating the intricacies of glutamatergic signaling in the central nervous system. As a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound has been instrumental in elucidating the fundamental mechanisms of fast excitatory synaptic transmission and synaptic plasticity, processes that are critical for learning, memory, and various cognitive functions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in neuroscience. It details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with its use.
Core Function: Selective Activation of AMPA Receptors
This compound is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer.[1] The (S)-AMPA component acts as a defining agonist for the AMPA subtype of ionotropic glutamate receptors.[2][3][4] Its selectivity is a key feature, as it does not significantly interact with other glutamate receptor subtypes, such as N-methyl-D-aspartate (NMDA) or kainate receptors, allowing for the specific interrogation of AMPA receptor function.[1][5][6][7]
Upon binding to the ligand-binding domain of the AMPA receptor, (RS)-AMPA induces a conformational change that opens the receptor's intrinsic ion channel. This allows for the rapid influx of sodium ions (Na+) and, depending on the subunit composition of the receptor, calcium ions (Ca2+), leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP). This rapid signaling is the foundation of most fast excitatory neurotransmission in the brain.[8][9]
Quantitative Data: Receptor Binding and Potency
The affinity and potency of (RS)-AMPA can vary depending on the specific subunit composition of the AMPA receptor (GluA1-4) and the experimental conditions. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Preparation | Notes | Reference |
| EC50 | 11 µM | Rat CA1 Pyramidal Neurons | Prototypic AMPA receptor agonist activity. | [10] |
| EC50 | 17 µM | Cultured Rat Cortical Neurons | [4] | |
| EC50 | 11 µM | Cultured Rat Spinal Cord Neurons | [4] | |
| EC50 | 66.2 µM | GluR2-expressing HEK293 cells (with cyclothiazide) | Comparison with other agonists. | [7] |
| IC50 | 0.04 µM | [3H]AMPA binding in rat brain membranes | High-affinity binding. | [11] |
| Agonist | EC50 (µM) on GluR2 with cyclothiazide | Reference |
| Glutamate | 296 | [7] |
| AMPA | 66.2 | [7] |
| Quisqualate | 16.3 | [7] |
| 2-Me-Tet-AMPA | 3.4 | [7] |
Key Role in Synaptic Plasticity: LTP and LTD
A primary application of (RS)-AMPA is in the study of synaptic plasticity, the activity-dependent modification of synaptic strength that underlies learning and memory. The two most studied forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD).
-
Long-Term Potentiation (LTP): High-frequency stimulation of presynaptic neurons leads to a sustained increase in the efficiency of synaptic transmission. This process often involves the trafficking of AMPA receptors to the postsynaptic density, thereby increasing the number of available receptors to respond to glutamate.
-
Long-Term Depression (LTD): Prolonged low-frequency stimulation results in a lasting decrease in synaptic strength. This is often associated with the removal of AMPA receptors from the synapse through endocytosis.
By applying (RS)-AMPA, researchers can directly stimulate AMPA receptors and investigate the downstream signaling cascades and cellular mechanisms that contribute to these forms of plasticity.
Experimental Protocols
This compound is utilized in a variety of experimental paradigms to probe AMPA receptor function. Below are detailed methodologies for two key experimental approaches.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is used to measure the physiological response of neurons to AMPA receptor activation.
Objective: To record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in hippocampal neurons.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices from rodent brain
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, recording chamber)
-
Glass micropipettes
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated cutting solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Drug Application: Apply (RS)-AMPA (typically 1-100 µM) to the slice via the perfusion system.
-
Data Acquisition: Record the resulting changes in membrane current (voltage-clamp) or membrane potential (current-clamp). The AMPA-induced current can be blocked by an AMPA receptor antagonist like NBQX to confirm specificity.[10]
Calcium Imaging in Cultured Neurons
This protocol is used to visualize changes in intracellular calcium concentration following AMPA receptor activation, particularly in studies of calcium-permeable AMPA receptors.
Objective: To measure intracellular calcium influx through AMPA receptors.
Materials:
-
This compound
-
Cultured neurons (e.g., cortical or hippocampal)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
Methodology:
-
Cell Culture: Plate neurons on glass-bottom dishes suitable for imaging.
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a physiological salt solution to remove excess dye.
-
Imaging: Place the dish on the microscope stage and acquire a baseline fluorescence signal.
-
Stimulation: Apply (RS)-AMPA (typically 10-100 µM) to the neurons.
-
Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium. To isolate the contribution of AMPA receptors, experiments can be performed in the presence of NMDA receptor antagonists and voltage-gated calcium channel blockers.
Signaling Pathways Activated by (RS)-AMPA
The activation of AMPA receptors by (RS)-AMPA initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity. The influx of ions, particularly Ca2+ through calcium-permeable AMPA receptors (those lacking the GluA2 subunit), is a key initiating event.
Two major downstream signaling pathways are:
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: Increased intracellular Ca2+ activates CaMKII. Activated CaMKII can then phosphorylate AMPA receptor subunits, such as Serine 831 on the GluA1 subunit, which increases the channel conductance of the receptor. This is a critical step in the expression of LTP.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: These kinases can also be activated downstream of AMPA receptor signaling and play a role in modulating receptor function and trafficking. For instance, PKA can phosphorylate Serine 845 on the GluA1 subunit, which regulates the insertion of AMPA receptors into the postsynaptic membrane.
Conclusion
This compound remains an indispensable pharmacological tool in neuroscience. Its ability to selectively activate AMPA receptors provides a powerful means to dissect the molecular and cellular mechanisms underlying fast excitatory neurotransmission and synaptic plasticity. The continued use of (RS)-AMPA in conjunction with advanced techniques such as optogenetics, super-resolution microscopy, and sophisticated electrophysiological and imaging protocols will undoubtedly continue to yield profound insights into the complexities of brain function in both health and disease.
References
- 1. AMPA Receptor Trafficking and Synaptic Plasticity Require SQSTM1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor trafficking and synaptic plasticity: major unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA receptor trafficking and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. AMPA Receptors Are Involved in Store-Operated Calcium Entry and Interact with STIM Proteins in Rat Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of (RS)-AMPA monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of (RS)-AMPA monohydrate, a pivotal tool in neuroscience research. The document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its biological significance through the lens of AMPA receptor signaling pathways.
Chemical and Physical Properties
This compound, a racemic mixture of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate, is a synthetic glutamate (B1630785) analog. It serves as a selective agonist for the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. The following tables summarize its key chemical and physical properties.
| Identifier | Value |
| IUPAC Name | (2R,S)-2-amino-3-(3-hydroxy-5-methyl-1,2-oxazol-4-yl)propanoic acid hydrate |
| CAS Number | 77521-29-0 (anhydrous)[1][2] |
| Molecular Formula | C₇H₁₀N₂O₄ · H₂O |
| Molecular Weight | 204.18 g/mol (monohydrate) |
| Canonical SMILES | CC1=C(C(=O)NO1)CC(C(=O)O)N.O |
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water (up to 10 mM with gentle warming) | [1] |
| Storage | Store at room temperature | [1] |
| Purity | ≥99% (HPLC) |
Experimental Protocols
The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.[3][4]
-
¹H NMR (Proton NMR):
-
Objective: To identify the different types of protons and their connectivity in the molecule.
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Reference: The residual solvent peak is used as an internal standard (e.g., HOD at ~4.79 ppm in D₂O).
-
-
Expected Signals: Resonances corresponding to the methyl protons, the methylene (B1212753) protons, the alpha-proton, and any exchangeable amine and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To identify the different carbon environments within the molecule.
-
Sample Preparation: A more concentrated solution than that used for ¹H NMR is typically required.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: Several thousand scans are usually necessary due to the low natural abundance of ¹³C.
-
-
Expected Signals: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the isoxazole (B147169) ring, the alpha-carbon, the beta-carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Objective: To identify characteristic vibrational frequencies of functional groups.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr (potassium bromide) pellet.
-
Expected Absorptions:
-
O-H stretch: Broad absorption around 3500-3200 cm⁻¹ (from the carboxylic acid and water of hydration).
-
N-H stretch: Around 3400-3250 cm⁻¹ (from the primary amine).
-
C=O stretch: Strong absorption around 1750-1700 cm⁻¹ (from the carboxylic acid).
-
C=N and C=C stretches: In the 1650-1450 cm⁻¹ region (from the isoxazole ring).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Objective: To confirm the molecular weight and obtain structural information from fragmentation.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Analysis:
-
Full Scan Mode: To determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound, the expected [M+H]⁺ for the anhydrous form would be approximately 187.07.
-
Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, which can provide further structural confirmation.
-
Biological Activity and Signaling Pathways
This compound exerts its biological effects by binding to and activating AMPA receptors (AMPARs), which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5] The regulation of AMPAR function is crucial for synaptic plasticity, the cellular basis of learning and memory.[5][6]
AMPA Receptor Signaling in Synaptic Plasticity
The trafficking and phosphorylation state of AMPA receptors are tightly regulated during two key forms of synaptic plasticity: Long-Term Potentiation (LTP), a long-lasting enhancement of synaptic transmission, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy.[5][6]
High-frequency stimulation leads to the activation of NMDA receptors, resulting in a calcium influx into the postsynaptic neuron.[7] This triggers a signaling cascade involving several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[7][8][9] These kinases phosphorylate AMPA receptor subunits, particularly GluA1, which promotes the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][9][10]
Low-frequency stimulation results in a smaller, more prolonged increase in postsynaptic calcium, which preferentially activates protein phosphatases such as PP1 and calcineurin (PP2B).[6] These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via endocytosis, thus weakening the synapse.[6]
Experimental Workflow for Agonist Activity Assessment
To assess the activity of this compound as an AMPA receptor agonist, a combination of in vitro cellular assays can be employed.
General Workflow
A typical workflow involves expressing AMPA receptors in a heterologous system (e.g., HEK293 cells) and then measuring the cellular response to the application of the agonist.[11]
Specific Assay Methodologies
-
Voltage-Sensitive Dye (VSD) Assay: This high-throughput screening method uses a fluorescent dye that reports changes in membrane potential.[11] Upon activation of AMPA receptors by (RS)-AMPA, the influx of cations will cause membrane depolarization, leading to an increase in fluorescence.[11]
-
Calcium Flux Assay: In cells expressing calcium-permeable AMPA receptors (lacking the edited GluA2 subunit), agonist application will lead to a direct influx of calcium.[11] This can be measured using calcium-sensitive fluorescent indicators.[11]
-
Electrophysiology (Patch-Clamp): This is the gold-standard method for characterizing ion channel function. Whole-cell patch-clamp recordings from cells expressing AMPA receptors can directly measure the ion currents evoked by the application of this compound, allowing for detailed kinetic and pharmacological characterization.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Tyrosine Phosphorylation and Regulation of the AMPA Receptor by Src Family Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-AMPA Monohydrate: A Technical Guide for Studying Excitatory Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (RS)-AMPA monohydrate, a pivotal pharmacological tool for the investigation of excitatory neurotransmission. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its application, and illustrates the associated signaling pathways.
Introduction
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a synthetic analog of the excitatory neurotransmitter glutamate (B1630785). It serves as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors that mediates the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS). Due to its specificity, this compound is an indispensable tool for elucidating the physiological and pathophysiological roles of AMPA receptors in processes such as synaptic plasticity, learning, and memory, as well as in neurological disorders. Unlike the endogenous ligand glutamate, (RS)-AMPA does not activate NMDA or kainate receptors, allowing for the specific interrogation of AMPA receptor function.[1][2]
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding domain of AMPA receptors, which are ligand-gated ion channels. This binding event induces a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of positively charged ions, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺) in receptors lacking the GluA2 subunit, results in the depolarization of the postsynaptic membrane. This depolarization, known as an excitatory postsynaptic potential (EPSP), increases the likelihood of the neuron firing an action potential, thereby propagating the neural signal.
Quantitative Data
The potency and efficacy of this compound can vary depending on the subunit composition of the AMPA receptor and the experimental system. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Cell Type/Tissue | Reference |
| EC₅₀ | 11 µM | Prototypical Value | |
| 17 µM | Cultured Rat Cortical Neurons | [3] | |
| 11 µM | Cultured Rat Spinal Cord Neurons | [3] |
| Concentration | Depolarization (mV) | Cell Type/Tissue | Reference |
| 10⁻⁵ M | 3 - 7 | Cultured Rat Spinal and Brainstem Neurons | [1][2] |
| 10⁻⁴ M | 4 - 33 | Cultured Rat Spinal and Brainstem Neurons | [1][2] |
Signaling Pathways
Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording AMPA receptor-mediated currents from cultured neurons or brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare fresh aCSF and intracellular solution on the day of the experiment.
-
Place the cultured cells or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance using the microscope, approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the resulting inward current, which represents the activation of AMPA receptors.
-
To isolate AMPA receptor currents, other synaptic activity can be blocked using antagonists for NMDA receptors (e.g., AP5), GABAₐ receptors (e.g., bicuculline), and voltage-gated sodium channels (e.g., TTX).
Calcium Imaging
This protocol allows for the visualization of intracellular calcium changes in response to AMPA receptor activation.
Materials:
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an appropriate filter set and camera
Procedure:
-
Culture neurons on glass coverslips.
-
Load the cells with a calcium indicator dye by incubating them in a solution of the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye.
-
Mount the coverslip in a recording chamber on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing this compound.
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and subsequent binding to the indicator dye.
-
To ensure the signal is specific to AMPA receptor activation, experiments can be repeated in the presence of an AMPA receptor antagonist (e.g., NBQX).
AMPA Receptor Trafficking Assay (Immunocytochemistry)
This protocol is used to visualize the internalization or surface expression of AMPA receptors following stimulation with this compound.
Materials:
-
This compound
-
Primary antibodies against extracellular epitopes of AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)
-
Fluorescently labeled secondary antibodies
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Fluorescence microscope
Procedure:
-
Culture neurons on glass coverslips.
-
To label surface receptors, incubate live neurons with a primary antibody against an extracellular domain of an AMPA receptor subunit at 4°C to prevent internalization.
-
Wash away unbound primary antibody with cold PBS.
-
Induce receptor trafficking by incubating the cells with this compound at 37°C for a defined period.
-
Fix the cells with 4% paraformaldehyde.
-
To visualize internalized receptors, permeabilize the cells with Triton X-100. For surface receptor visualization, omit the permeabilization step.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescent signal using a fluorescence microscope. A decrease in surface fluorescence or an increase in intracellular fluorescence after AMPA treatment indicates receptor internalization.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on neuronal activity.
References
- 1. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on (RS)-AMPA Monohydrate: A Technical Guide
This technical guide provides an in-depth overview of the early research on the effects of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid monohydrate ((RS)-AMPA monohydrate), a potent and selective agonist of the AMPA receptor. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols from foundational studies, and visualizations of key biological pathways and experimental workflows.
Core Findings from Early Investigations
This compound is a synthetic analog of the neurotransmitter glutamate (B1630785) and has been instrumental in characterizing the pharmacology and physiological role of AMPA-type ionotropic glutamate receptors.[1][2] Early studies established that (RS)-AMPA selectively activates AMPA receptors, causing depolarization of neurons, without significantly interacting with kainic acid or NMDA receptors.[1][2] This selectivity has made it a valuable tool for dissecting the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro and in vivo studies on (RS)-AMPA.
Table 1: In Vitro Electrophysiological Effects of (RS)-AMPA on Cultured Neurons
| Parameter | Species | Preparation | Concentration | Effect |
| Depolarization | Rat | Spinal and Brainstem Neurons | 10⁻⁵ M | 3-7 mV depolarization |
| Depolarization | Rat | Spinal and Brainstem Neurons | 10⁻⁴ M | 4-33 mV depolarization |
| EC₅₀ | Rat | Cortical Neurons | - | 17 µM |
| EC₅₀ | Rat | Spinal Cord Neurons | - | 11 µM |
Table 2: Receptor Binding and Functional Potency of (RS)-AMPA
| Parameter | Assay | Preparation | Value |
| IC₅₀ ([³H]AMPA binding) | Receptor Binding Assay | Rat Cortical Membranes | 0.04 ± 0.005 µM |
| EC₅₀ (Electrophysiology) | Rat Cortical Slice | - | 3.5 ± 0.2 µM |
| Kd (High Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 5.49 nM |
| Bmax (High Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 0.19 ± 0.03 pmol/mg protein |
| Kd (Low Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 52 nM |
| Bmax (Low Affinity Site) | [³H]AMPA Binding Assay | Rat Cortex Membranes | 1.30 ± 0.23 pmol/mg protein |
Table 3: In Vivo Effects of (RS)-AMPA
| Parameter | Species | Administration Route | ED₅₀ |
| Convulsant Activity | Mouse | Subcutaneous (s.c.) | 220 µmol/kg |
Experimental Protocols
This section details the methodologies employed in key early experiments that characterized the effects of this compound.
[³H]-AMPA Receptor Binding Assay
This protocol describes a method for measuring the binding of [³H]-AMPA to rat cortical membranes.[3]
1. Membrane Preparation:
-
Male Wistar rats (150-200g) are decapitated, and the cerebral cortex is rapidly dissected on ice.
-
The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.
-
After incubation, the suspension is centrifuged at 20,000 x g for 20 minutes at 4°C. This washing step is repeated three times.
-
The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL containing:
-
50 µL of [³H]-AMPA (final concentration ranging from 0.5 to 100 nM)
-
50 µL of competing ligand or buffer
-
900 µL of the membrane suspension
-
-
Non-specific binding is determined in the presence of 100 µM L-glutamate.
-
The mixture is incubated at 4°C for 60 minutes.
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
Saturation binding data are analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[3]
-
Competitive binding data are analyzed to determine the inhibitory concentration (IC₅₀) of competing ligands.
Electrophysiological Recording in Cultured Neurons
This protocol outlines the method for recording the depolarizing effects of (RS)-AMPA on cultured rat spinal and brainstem neurons.
1. Cell Culture:
-
Spinal cords and brainstems are dissected from 14-day-old rat fetuses.
-
The tissues are mechanically dissociated and plated on poly-L-lysine coated coverslips in nutrient medium.
-
The cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Electrophysiological Recording:
-
Intracellular recordings are performed on neurons cultured for 2-4 weeks.
-
Glass microelectrodes filled with 3 M KCl (resistance 20-40 MΩ) are used to impale the neurons.
-
The membrane potential is recorded using a high-impedance amplifier.
-
This compound is applied to the neurons via bath application at concentrations ranging from 10⁻⁵ M to 10⁻³ M.
-
The change in membrane potential (depolarization) is measured.
In Vivo Convulsant Activity Assessment
This protocol describes the general procedure for assessing the convulsant effects of (RS)-AMPA in mice following subcutaneous administration.
1. Animals:
-
Male albino mice (e.g., NMRI strain), weighing 20-25g, are used.
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The solution is administered subcutaneously (s.c.) in a volume of 10 mL/kg body weight.
-
A range of doses is tested to determine the dose-response relationship.
3. Observation:
-
Following administration, the mice are placed in individual observation cages.
-
They are observed for a period of at least 60 minutes for the occurrence of convulsive behaviors.
-
Convulsive activity is typically characterized by clonic and/or tonic seizures. The presence and latency to the first seizure are recorded.
4. Data Analysis:
-
The dose of (RS)-AMPA that produces convulsions in 50% of the animals (ED₅₀) is calculated using a suitable statistical method, such as probit analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by (RS)-AMPA and a typical experimental workflow for its characterization.
Caption: AMPA Receptor Signaling Pathway initiated by (RS)-AMPA.
Caption: Experimental workflow for characterizing (RS)-AMPA effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Racemic Nature of (RS)-AMPA Monohydrate for Researchers and Drug Development Professionals
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a cornerstone pharmacological tool in neuroscience research. As a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, it plays a critical role in studies of excitatory neurotransmission, synaptic plasticity, and neurological disorders. A fundamental characteristic of this compound is its racemic nature, a feature with significant implications for experimental design and data interpretation. This technical guide provides an in-depth exploration of the stereochemistry of (RS)-AMPA, its pharmacological profile, and detailed experimental protocols for its study.
The Racemic Nature of AMPA
(RS)-AMPA is a chiral molecule, existing as a racemic mixture of two stereoisomers, or enantiomers: (S)-AMPA and (R)-AMPA. A racemic mixture contains equal amounts of both enantiomers. The biological activity of AMPA is stereospecific, with the (S)-enantiomer being the pharmacologically active form, also known as the eutomer. The (R)-enantiomer, or distomer, is considered inactive at the AMPA receptor.
The use of racemic mixtures in research can be attributed to simpler synthetic procedures and lower costs compared to the isolation of a single enantiomer. However, it is crucial for researchers to be aware of the potential for the inactive enantiomer to have off-target effects or to influence the pharmacokinetics of the active enantiomer, although such effects for (R)-AMPA are not widely reported.
Pharmacological Profile: A Comparative Overview
The differential activity of the enantiomers of AMPA is evident in their binding affinities and efficacies at the AMPA receptor. The following table summarizes available quantitative data.
| Compound | Parameter | Value | Species | Assay Type | Reference(s) |
| (S)-AMPA | EC50 | 3.5 µM | [1][2] | ||
| EC50 | 3 µM | Murine Cortical Neurons | Neuronal Cell Death | [3] | |
| (RS)-AMPA | EC50 | 11 µM | Rat Hippocampal Slices | Electrophysiology | [4] |
| (R)-AMPA | Activity | Inactive |
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by an agonist like (S)-AMPA leads to the opening of the ion channel, allowing an influx of sodium ions (Na+) and, in the absence of the GluA2 subunit, calcium ions (Ca2+) into the postsynaptic neuron. This influx causes a rapid depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP). Sufficient depolarization removes the magnesium (Mg2+) block from NMDA receptors, allowing for their activation and a subsequent larger influx of Ca2+. This cascade of events is a critical mechanism underlying synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.
Experimental Protocols
This section provides detailed methodologies for the synthesis, separation, and characterization of (RS)-AMPA and its enantiomers.
Synthesis of (RS)-AMPA
The synthesis of (RS)-AMPA can be achieved through various routes. A common approach involves the construction of the isoxazole (B147169) ring followed by the introduction of the amino acid side chain.
General Protocol:
-
Preparation of the Isoxazole Ring: A key intermediate, 3-hydroxy-5-methylisoxazole, is synthesized.
-
Functionalization: The isoxazole ring is functionalized at the 4-position, typically through bromination, to allow for the attachment of the side chain.
-
Introduction of the Amino Acid Moiety: The functionalized isoxazole is reacted with a protected glycine (B1666218) equivalent, such as diethyl acetamidomalonate.
-
Hydrolysis and Deprotection: The resulting intermediate is subjected to acidic or basic hydrolysis to remove protecting groups and yield the final (RS)-AMPA product.
-
Purification: The final product is purified by recrystallization or chromatography.
Chiral Separation of (RS)-AMPA via HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating the enantiomers of (RS)-AMPA.
Detailed Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where AMPA absorbs (e.g., ~220 nm).
-
Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).
-
-
Injection and Elution: Inject the prepared sample onto the column and monitor the elution profile. The two enantiomers will have different retention times, resulting in two separate peaks.
-
Fraction Collection: Collect the eluent corresponding to each peak separately.
-
Analysis: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers. The enantiomeric purity of each fraction can be confirmed by re-injecting a small amount into the HPLC system.
Radioligand Binding Assay for Affinity Determination
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the AMPA receptors. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA), and varying concentrations of the unlabeled test compound ((S)-AMPA, (R)-AMPA, or (RS)-AMPA).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity
This technique allows for the measurement of ion currents through AMPA receptors in response to agonist application, providing a direct measure of functional activity.
Detailed Protocol:
-
Preparation: Prepare acute brain slices (e.g., hippocampal slices) or cultured neurons.
-
Recording Setup: Place the preparation in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance seal ("giga-seal") and then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -70 mV) to measure inward currents.
-
Drug Application: Apply known concentrations of (S)-AMPA, (R)-AMPA, or (RS)-AMPA to the neuron via the perfusion system.
-
Data Acquisition: Record the resulting inward currents, which are mediated by the activation of AMPA receptors.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Conclusion
A thorough understanding of the racemic nature of this compound is essential for any researcher utilizing this compound. The stereospecificity of the AMPA receptor, which is potently activated by the (S)-enantiomer and unaffected by the (R)-enantiomer, underscores the importance of considering the composition of pharmacological agents. While (RS)-AMPA remains a valuable and widely used tool, researchers should be mindful of its composition and, when necessary, employ the separated enantiomers to achieve greater precision in their investigations. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and functional characterization of AMPA, enabling rigorous and reproducible research in the field of neuroscience.
References
(RS)-AMPA Monohydrate: An In-depth Technical Guide on its Interaction with Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of (RS)-AMPA monohydrate on glutamate (B1630785) receptor subtypes. (RS)-AMPA is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS).[1] This document details the binding affinity, potency, and signaling pathways associated with this compound's interaction with AMPA receptors. Furthermore, it provides detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology to facilitate further research and drug development efforts targeting the AMPA receptor system.
Introduction to this compound and Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its actions are mediated by a variety of ionotropic and metabotropic receptors. The ionotropic glutamate receptors are ligand-gated ion channels further classified into three main subtypes: AMPA receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors.[1] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission and are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2]
This compound is a synthetic analog of glutamate that selectively activates AMPA receptors.[1] Its racemic nature means it contains both the (S) and (R) enantiomers, with the (S)-enantiomer being the more active form. Due to its selectivity, (RS)-AMPA is an invaluable tool for elucidating the physiological and pathophysiological roles of AMPA receptors. It does not exhibit significant activity at NMDA or kainate receptor binding sites.
Quantitative Pharmacological Data
The interaction of this compound with AMPA receptors can be quantified through various experimental assays. The following tables summarize the available quantitative data for its binding affinity and potency.
Table 1: Binding Affinity of AMPA Receptor Agonists
| Radioligand | Preparation | Binding Sites | Kd (nM) | Bmax (pmol/mg protein) | IC50 (nM) for AMPA |
| [3H]-AMPA | Rat cortex membranes | High-affinity | 5.49 ± 0.07 | 0.19 ± 0.03 | 19 |
| Low-affinity | 52 ± 0.05 | 1.30 ± 0.23 |
Data from a study using DL-[3H]-AMPA.[3] The IC50 value represents the concentration of unlabeled AMPA required to displace 50% of the radioligand binding.
Table 2: Potency of (RS)-AMPA in Functional Assays
| Preparation | Assay | EC50 (µM) |
| Cultured rat cortical neurons | Electrophysiology | 17 |
| Cultured rat spinal cord neurons | Electrophysiology | 11 |
EC50 values represent the concentration of (RS)-AMPA that elicits a half-maximal response.
Effect on Glutamate Receptor Subtypes
This compound demonstrates a high degree of selectivity for AMPA receptors over other glutamate receptor subtypes.
-
AMPA Receptors: (RS)-AMPA acts as a potent agonist at all AMPA receptor subtypes, which are heterotetrameric assemblies of four different subunits: GluA1, GluA2, GluA3, and GluA4.[1] The specific subunit composition of the receptor influences its biophysical properties, including ion permeability and gating kinetics.
-
Kainate Receptors: (RS)-AMPA does not significantly interact with the binding sites for kainate receptors. While kainate itself can activate AMPA receptors, (RS)-AMPA does not reciprocate this effect at kainate receptors.
-
NMDA Receptors: (RS)-AMPA does not bind to NMDA receptors and therefore does not directly modulate their activity.
The selective activation of AMPA receptors by (RS)-AMPA leads to the opening of their associated ion channels, resulting in an influx of sodium ions and, depending on the subunit composition (specifically the absence of the edited GluA2 subunit), calcium ions.[1] This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP).
Signaling Pathways
The activation of AMPA receptors by agonists like this compound initiates several downstream signaling cascades that are fundamental to synaptic plasticity.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic research applications of (RS)-AMPA monohydrate
An In-depth Technical Guide to the Basic Research Applications of (RS)-AMPA Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic glutamate (B1630785) analogue that serves as a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1][2] It is a foundational tool in neuroscience research, enabling the precise investigation of excitatory synaptic transmission, plasticity, and excitotoxicity. Unlike the endogenous neurotransmitter glutamate, (RS)-AMPA specifically activates AMPA receptors without significantly interfering with kainate or N-methyl-D-aspartate (NMDA) receptors, providing researchers with a specific pharmacological probe to dissect glutamatergic signaling pathways.[1][3] This guide details its core applications, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
(RS)-AMPA exerts its effects by binding to the ligand-binding domain of AMPA receptors, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system (CNS).[4][5] This binding event stabilizes a "closed-clamshell" conformation of the receptor, triggering the opening of its associated ion channel.[6] The activated channel allows the influx of sodium (Na⁺) and, in the case of AMPA receptors lacking the edited GluA2 subunit, calcium (Ca²⁺) ions.[7][8] This influx of positive ions leads to the depolarization of the postsynaptic membrane, which can trigger an action potential and propagate the neuronal signal.[1]
Core Research Applications
Studying Synaptic Plasticity
(RS)-AMPA is instrumental in studying the cellular mechanisms of learning and memory, namely long-term potentiation (LTP) and long-term depression (LTD). These processes involve the dynamic regulation of AMPA receptor trafficking to and from the synapse.[5][9] By applying (RS)-AMPA, researchers can directly probe the functional consequences of these changes in receptor number and composition.
-
LTP Induction and Expression: LTP, a persistent strengthening of synapses, is often associated with the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane.[9][10] (RS)-AMPA can be used to measure the enhanced synaptic response following LTP induction.
-
LTD Induction and Expression: LTD, a long-lasting weakening of synaptic efficacy, is linked to the removal (endocytosis) of synaptic AMPA receptors.[9] The diminished response to (RS)-AMPA application can quantify the extent of LTD.
Modeling Excitotoxicity and Neurological Disorders
Excessive activation of glutamate receptors leads to a pathological process called excitotoxicity, which is implicated in neuronal death following stroke, epilepsy, and in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease.[11][12][13]
(RS)-AMPA is widely used in both in vitro and in vivo models to induce excitotoxic cell death.[11][14] This is particularly relevant for studying the role of calcium-permeable AMPA receptors (CP-AMPARs), which are often upregulated in pathological conditions and contribute significantly to neurodegeneration.[12][13] By exposing cultured neurons or animal models to high concentrations of (RS)-AMPA, researchers can simulate disease states and test the efficacy of neuroprotective compounds.[11][15]
Drug Screening and Pharmacological Profiling
As a specific and potent agonist, (RS)-AMPA is a standard tool for screening and characterizing novel drugs targeting the AMPA receptor.
-
Antagonist Screening: Compounds are tested for their ability to block the depolarizing current or excitotoxicity induced by a known concentration of (RS)-AMPA.[16]
-
Allosteric Modulator Characterization: Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) are substances that bind to a site on the receptor distinct from the agonist-binding site to enhance or inhibit receptor function, respectively.[6][17] (RS)-AMPA is used to activate the receptor, allowing researchers to measure how these modulators alter the current amplitude, deactivation, or desensitization kinetics.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of (RS)-AMPA in research.
Table 1: Electrophysiological and Binding Properties of AMPA Agonists
| Compound | Parameter | Value | Species/Model | Reference |
|---|---|---|---|---|
| (RS)-AMPA | EC₅₀ | 11 µM | N/A | [16] |
| (RS)-AMPA (2a) | IC₅₀ ([³H]AMPA binding) | 0.04 ± 0.005 µM | Rat Cortical Slices | [18] |
| (RS)-AMPA (2a) | EC₅₀ (Electrophysiology) | 3.5 ± 0.2 µM | Rat Cortical Slices | [18] |
| Thio-AMPA (2b) | IC₅₀ ([³H]AMPA binding) | 1.8 ± 0.13 µM | Rat Cortical Slices | [18] |
| Thio-AMPA (2b) | EC₅₀ (Electrophysiology) | 15.0 ± 2.4 µM | Rat Cortical Slices |[18] |
Table 2: Concentration-Dependent Effects of (RS)-AMPA on Neuronal Depolarization
| Concentration | Effect | Cell Type | Reference |
|---|---|---|---|
| 10⁻⁵ M (10 µM) | Small depolarizations (3-7 mV) | Cultured Rat Spinal & Brainstem Neurons | [1][3] |
| 10⁻⁴ M (100 µM) | Large depolarizations (4-33 mV) | Cultured Rat Spinal & Brainstem Neurons | [1][3] |
| 1-100 µM | Typical working concentration for inducing depolarizing currents | Rat CA1 Pyramidal Neurons |[16] |
Experimental Protocols
Protocol 1: Whole-Cell Electrophysiology
This protocol is adapted from methods used to measure AMPA receptor-mediated currents in rat hippocampal slices.[16]
Objective: To measure the depolarizing current induced by (RS)-AMPA in a single neuron.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Gabazine (GABA-A receptor antagonist)
-
NBQX (AMPA receptor antagonist)
-
Rat hippocampal brain slices
-
Patch-clamp electrophysiology rig
Methodology:
-
Prepare acute hippocampal slices from a rat brain and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF containing a GABA-A receptor antagonist (e.g., 20 µM Gabazine) to isolate excitatory currents.
-
Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron). Hold the neuron's membrane potential at -60 mV.
-
Apply (RS)-AMPA (e.g., 10 µM) to the recording chamber via the perfusion system.
-
Record the inward (depolarizing) current mediated by the activation of AMPA receptors.
-
To confirm specificity, wash out the (RS)-AMPA. Then, co-apply (RS)-AMPA (10 µM) with a specific AMPA receptor antagonist (e.g., 20 µM NBQX).
-
Observe the occlusion of the depolarizing current, confirming that the initial response was mediated by AMPA receptors.[16]
Protocol 2: In Vitro Excitotoxicity Assay
This protocol is based on methods for assessing agonist-induced excitotoxicity in cultured neurons.[11]
Objective: To determine the concentration-dependent neurotoxicity of (RS)-AMPA.
Materials:
-
This compound
-
Primary neuronal cultures (e.g., cortical or subplate neurons)
-
Neurobasal media
-
Cell viability assay kit (e.g., LDH or MTT assay)
-
Plate reader
Methodology:
-
Plate primary neurons in multi-well plates and culture for a specified period (e.g., 7 days in vitro - DIV7).[11]
-
Prepare a range of (RS)-AMPA concentrations (e.g., 0 to 1000 µM) in Neurobasal media.[11]
-
Replace the culture media in each well with the media containing the different (RS)-AMPA concentrations. Include a vehicle-only control group.
-
(Optional) In a separate set of wells, pre-treat cells with an antagonist (e.g., 30 µM NBQX) for 10-20 minutes before adding (RS)-AMPA to confirm the mechanism of toxicity.[11]
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Assess cell viability using a standard method. For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the medium from damaged cells.
-
Calculate the percentage of cell death relative to the control group for each (RS)-AMPA concentration to generate a dose-response curve.
Protocol 3: Calcium Imaging
This protocol outlines a general procedure for monitoring intracellular calcium changes in response to AMPA receptor activation.[19][20]
Objective: To visualize and quantify changes in intracellular calcium ([Ca²⁺]i) following application of (RS)-AMPA.
Materials:
-
This compound
-
Neuronal culture or acute brain slice
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Fluorescence microscopy setup with live-cell imaging capabilities
Methodology:
-
Load the cells or brain slice with a calcium indicator dye (e.g., incubate with Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Wash the preparation to remove excess extracellular dye.
-
Place the sample on the microscope stage and acquire a baseline fluorescence reading.
-
Perfuse the sample with a solution containing (RS)-AMPA (e.g., 10-100 µM).
-
Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.[20]
-
Quantify the change in fluorescence (ΔF/F₀) to measure the amplitude and kinetics of the calcium response.
-
Confirm the response is AMPA receptor-mediated by showing it can be blocked by an antagonist like NBQX.[20]
Conclusion
This compound remains an indispensable pharmacological tool in neuroscience. Its specificity as an AMPA receptor agonist allows for the precise dissection of fast excitatory neurotransmission. From elucidating the fundamental mechanisms of synaptic plasticity that underlie learning and memory to modeling the excitotoxic cascades that drive neurodegenerative diseases, (RS)-AMPA provides a robust and reliable method for activating a critical component of the glutamatergic system. Its continued use in electrophysiology, neuropharmacology, and disease modeling is essential for advancing our understanding of brain function and for the development of novel therapeutics for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 10 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of AMPA receptors in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of AMPA receptors during synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic AMPA Receptor Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA receptor phosphorylation during synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPA and Metabotropic Excitoxicity Explain Subplate Neuron Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 17. researchgate.net [researchgate.net]
- 18. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. AMPA receptor-induced intracellular calcium response in the paraventricular nucleus is modulated by nitric oxide: calcium imaging in a hypothalamic organotypic cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Electrophysiology Patch-Clamp Recording with (RS)-AMPA Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) monohydrate is a potent and selective agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors.[1] These receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS) and are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders, making them a key target for drug development.[2]
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high temporal and spatial resolution.[3] This document provides detailed application notes and protocols for utilizing (RS)-AMPA monohydrate in whole-cell patch-clamp recordings to characterize AMPA receptor-mediated currents.
Quantitative Data Summary
The following table summarizes quantitative data obtained from patch-clamp experiments using (RS)-AMPA on various neuronal preparations.
| Parameter | Value | Cell Type | experimental Conditions | Reference |
| EC₅₀ | 11 µM | Rat CA1 Pyramidal Neurons | Whole-cell voltage clamp | [4] |
| EC₅₀ | 17 µM | Cultured Rat Cortical Neurons | Whole-cell voltage clamp | [5] |
| EC₅₀ | 11 µM | Cultured Rat Spinal Cord Neurons | Whole-cell voltage clamp | [5] |
| EC₅₀ | 12 µM | GluR1-flop Receptors | Two-electrode voltage clamp in Xenopus oocytes | [6] |
| Typical Concentration Range | 1 - 100 µM | Rat CA1 Pyramidal Neurons | Whole-cell voltage clamp | [4] |
| Depolarization Amplitude | 3 - 7 mV | Cultured Rat Spinal and Brainstem Neurons | at 10 µM (RS)-AMPA | [1] |
| Depolarization Amplitude | 4 - 33 mV | Cultured Rat Spinal and Brainstem Neurons | at 100 µM (RS)-AMPA | [1] |
Experimental Protocols
Preparation of Solutions
a) Artificial Cerebrospinal Fluid (aCSF) (for brain slice recordings):
| Component | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| MgSO₄ | 2 |
| CaCl₂ | 2 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26.4 |
| Glucose | 10 |
Preparation Note: Prepare 10x stock solutions and store at 4°C. On the day of the experiment, dilute to 1x and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment to maintain pH around 7.4.[3]
b) Intracellular Solution (K-Gluconate based for whole-cell recording):
| Component | Concentration (mM) |
| K-Gluconate | 115 |
| NaCl | 4 |
| GTP-NaCl | 0.3 |
| ATP-Mg | 2 |
| HEPES | 10 |
| EGTA | 0.6 |
Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[7] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[7]
c) this compound Stock Solution:
-
This compound is soluble in water.[8] For a 10 mM stock solution, dissolve 1.86 mg in 1 mL of deionized water, warming gently if necessary.
-
Store stock solutions at -20°C in aliquots.
Whole-Cell Patch-Clamp Protocol for (RS)-AMPA Evoked Currents in Neuronal Slices
This protocol outlines the key steps for recording AMPA receptor-mediated currents in response to the application of (RS)-AMPA in a voltage-clamp configuration.
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) in ice-cold, carbogenated aCSF using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Patch Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
The ideal pipette resistance when filled with intracellular solution is typically between 3-7 MΩ.[7]
-
Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped at the tip.
-
-
Establishing a Whole-Cell Recording:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[7]
-
Identify a healthy neuron for patching under visual guidance (e.g., DIC microscopy).
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[3] This is indicated by the appearance of the membrane capacitance transient.
-
-
Recording of (RS)-AMPA Evoked Currents:
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV or -70 mV to record inward currents.[3][4]
-
To isolate AMPA receptor currents, it is advisable to include antagonists for other relevant receptors in the aCSF, such as a GABA-A receptor antagonist (e.g., gabazine) and an NMDA receptor antagonist (e.g., D-AP5).[4]
-
Apply this compound at the desired concentration (e.g., 10 µM) via the perfusion system.[4]
-
Record the resulting inward current. Ensure a stable baseline is achieved before and after drug application.
-
For dose-response experiments, apply a range of (RS)-AMPA concentrations.
-
-
Data Acquisition and Analysis:
-
Acquire data using appropriate hardware and software (e.g., Axon pCLAMP).[9]
-
Analyze the amplitude, rise time, and decay kinetics of the (RS)-AMPA evoked currents.
-
For dose-response curves, plot the peak current amplitude against the logarithm of the (RS)-AMPA concentration and fit with a Hill equation to determine the EC₅₀.
-
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
The binding of (RS)-AMPA to the AMPA receptor triggers a conformational change that opens the ion channel, leading to an influx of cations and subsequent neuronal depolarization.
Caption: AMPA Receptor Activation and Downstream Signaling.
Experimental Workflow for Patch-Clamp Recording
The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to record (RS)-AMPA-evoked currents.
Caption: Whole-Cell Patch-Clamp Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 5. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Note: Preparation of Stable (RS)-AMPA Monohydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptors, which are fundamental to fast excitatory synaptic transmission in the central nervous system. Accurate and stable stock solutions of (RS)-AMPA monohydrate are paramount for achieving reproducible and reliable results in neuroscience research, including studies on synaptic plasticity, excitotoxicity, and for the screening of potential therapeutic agents targeting the glutamatergic system. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| Molecular Weight | 204.18 g/mol | This value is for the monohydrate form. The anhydrous form has a molecular weight of 186.17 g/mol . Always confirm the form of the compound from your supplier. |
| Solubility in Water | Up to 10 mM | Gentle warming (e.g., 37°C) can aid dissolution. For higher concentrations, the use of salts like hydrobromide may be necessary. |
| Solubility in DMSO | ≥ 25 mg/mL | DMSO allows for higher concentration stock solutions compared to water. |
| Recommended Solvents | Deionized Water, DMSO | The choice of solvent should be guided by the experimental requirements and compatibility with the biological system under investigation. |
| Recommended Stock Concentration | 10-50 mM | Higher concentrations are typically prepared in DMSO. |
| Storage of Aqueous Solutions | -20°C or -80°C | Prepare aliquots to avoid repeated freeze-thaw cycles. Best practice is to use freshly prepared aqueous solutions. |
| Storage of DMSO Solutions | -20°C or -80°C | Stable for up to 6 months at -80°C.[1] Shorter-term storage at -20°C is also possible. |
| Long-term Stability | ≥ 4 years (solid form) | When stored properly at -20°C, the solid compound is stable for an extended period.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound
This protocol is suitable for experiments where DMSO may interfere with the assay.
Materials:
-
This compound (MW: 204.18 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, weigh out 20.42 mg of this compound (Mass = 10 mmol/L * 0.01 L * 204.18 g/mol ).
-
Dissolution: Add the weighed compound to a 15 mL conical tube. Add approximately 9 mL of sterile water.
-
Gentle Warming and Vortexing: Place the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Vortex intermittently until the solid is completely dissolved.
-
Volume Adjustment: Once dissolved, bring the final volume to 10 mL with sterile water.
-
Sterilization: For cell culture applications, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparing a 50 mM DMSO Stock Solution of this compound
This protocol is ideal for preparing a high-concentration stock solution for long-term storage.
Materials:
-
This compound (MW: 204.18 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL)
-
Sterile microcentrifuge tubes with screw caps (B75204) suitable for low temperatures
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 5 mL of a 50 mM stock solution, weigh out 51.05 mg of this compound (Mass = 50 mmol/L * 0.005 L * 204.18 g/mol ).
-
Dissolution: Add the weighed compound to a 15 mL conical tube. Add 5 mL of anhydrous DMSO.
-
Vortexing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming is typically not necessary for dissolution in DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.
Visualizations
AMPA Receptor Signaling Pathway
Caption: Simplified signaling pathway of AMPA receptor activation.
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Long-Term Potentiation (LTP) Induction
Topic: Optimal Concentration of (RS)-AMPA Monohydrate for Long-Term Potentiation (LTP) Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction of LTP at many central nervous system synapses, particularly in the hippocampus, is critically dependent on the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and N-methyl-D-aspartate (NMDA) receptors. While this compound is a potent agonist used to study AMPA receptor function, its direct application to induce LTP is not a standard experimental paradigm. High concentrations of AMPA can lead to excitotoxicity and neuronal death, confounding the study of synaptic plasticity.[1][2][3][4]
This document provides a comprehensive overview of established and reliable methods for inducing LTP, focusing on electrical and chemical stimulation protocols that modulate synaptic activity in a more physiologically relevant manner.
Pharmacological Profile of this compound
(RS)-AMPA is a prototypical agonist for AMPA receptors, a class of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[5]
| Property | Value | Reference |
| Molecular Weight | 186.17 g/mol | Tocris Bioscience |
| Solubility (Water) | Up to 10 mM with gentle warming | Tocris Bioscience |
Considerations for Using (RS)-AMPA in LTP Experiments
Direct application of (RS)-AMPA to induce LTP is generally avoided due to the high risk of inducing excitotoxicity. A concentration of AMPA sufficient to cause the significant depolarization required for LTP induction is often above the threshold for triggering cell death pathways.[1][2][3][4] Instead, more nuanced methods that trigger endogenous glutamate release or modulate downstream signaling pathways are preferred for robust and reliable LTP induction.
Established Protocols for LTP Induction
The two most common and reliable methods for inducing LTP in in vitro preparations such as hippocampal slices are high-frequency electrical stimulation (HFS) and chemical LTP (cLTP) induction.
High-Frequency Electrical Stimulation (HFS) Protocols
HFS protocols mimic the high-frequency firing of neurons that is thought to occur during learning. These protocols are highly effective at inducing NMDAR-dependent LTP.
Experimental Setup:
-
Tissue Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
-
Solutions: Standard aCSF is continuously perfused over the slice. The composition of a typical aCSF is provided in the table below.
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH₂PO₄ | 1.25 |
| MgSO₄ | 1.3 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
HFS Protocols for LTP Induction:
| Protocol | Stimulation Parameters | Description |
| High-Frequency Stimulation (HFS) | A single train of 100 pulses at 100 Hz for 1 second. | A classic and robust method for inducing LTP. |
| Theta-Burst Stimulation (TBS) | 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval. This entire sequence can be repeated multiple times. | Designed to mimic the 'theta' brain rhythm, which is associated with learning and memory. |
Experimental Workflow for HFS-Induced LTP:
-
Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: Apply the chosen HFS protocol (e.g., TBS).
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
Chemical LTP (cLTP) Protocols
Chemical LTP protocols use pharmacological agents to induce a form of synaptic potentiation that shares key molecular mechanisms with electrically induced LTP. These methods are useful for studying the biochemical pathways underlying LTP without the need for electrical stimulation.
Common cLTP Induction Protocols:
| Protocol | Reagents and Concentrations | Incubation Time | Mechanism of Action |
| Glycine-induced LTP | 200 µM Glycine (B1666218) | 3-10 minutes | Glycine acts as a co-agonist at NMDA receptors, and its application in the absence of Mg²⁺ in the aCSF leads to NMDAR activation and subsequent LTP.[6] |
| Forskolin/Rolipram-induced LTP | 50 µM Forskolin and 0.1 µM Rolipram (B1679513) | 15 minutes | Forskolin activates adenylyl cyclase, and rolipram inhibits phosphodiesterase, leading to a sustained increase in cAMP levels and PKA activation, which can induce a form of LTP.[7] |
Experimental Protocol for Glycine-Induced cLTP:
-
Slice Preparation and Baseline: Prepare hippocampal slices as for HFS experiments and record a stable baseline in standard aCSF.
-
Induction: Switch the perfusion to a modified aCSF containing 200 µM glycine and lacking Mg²⁺ for 3-10 minutes.
-
Washout and Recording: Perfuse the slice with standard aCSF to wash out the glycine and monitor the synaptic responses for at least 60 minutes.
Signaling Pathways in LTP
The induction of NMDAR-dependent LTP involves a cascade of intracellular signaling events initiated by calcium influx through the NMDA receptor.
Caption: Signaling cascade in NMDAR-dependent LTP.
Experimental Workflow Visualization
The general workflow for an in vitro LTP experiment is outlined below.
Caption: General workflow for an in vitro LTP experiment.
Summary of Quantitative Data for LTP Induction Protocols
The following table summarizes typical results obtained with the described LTP induction protocols in the CA1 region of the hippocampus.
| Parameter | HFS (e.g., TBS) | Glycine-induced cLTP | Forskolin/Rolipram-induced cLTP |
| Magnitude of Potentiation | 150-200% of baseline | 130-160% of baseline | 120-150% of baseline |
| Duration of Potentiation | > 1 hour | > 1 hour | > 1 hour |
| NMDAR-Dependence | Yes | Yes | No (downstream of NMDAR) |
| Key Signaling Molecules | CaMKII, PKA, PKC, CREB | CaMKII, PKA, PKC, CREB | PKA, CREB |
Conclusion
While this compound is a valuable tool for studying the properties of AMPA receptors, it is not the optimal agent for inducing LTP due to the risk of excitotoxicity. Instead, researchers should utilize well-established protocols such as high-frequency electrical stimulation or specific chemical LTP induction methods to reliably study the mechanisms of synaptic plasticity. These methods provide robust and reproducible potentiation, allowing for the detailed investigation of the molecular and cellular underpinnings of learning and memory.
References
- 1. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 3. Excitotoxicity through Ca2+-permeable AMPA receptors requires Ca2+-dependent JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-AMPA Monohydrate in Hippocampal Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (RS)-AMPA monohydrate, a potent agonist for the AMPA-type ionotropic glutamate (B1630785) receptor, in electrophysiological studies involving hippocampal slice preparations. The following protocols and data are designed to assist in the investigation of synaptic transmission, plasticity, and excitotoxicity.
Overview and Key Applications
This compound is an invaluable tool for probing the function of AMPA receptors (AMPARs), which mediate the majority of fast excitatory synaptic transmission in the central nervous system. In hippocampal slice preparations, a model that preserves the intricate neural circuitry of the hippocampus, this compound can be used to:
-
Induce and study excitatory postsynaptic currents (EPSCs) and potentials (EPSPs).
-
Investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular correlates of learning and memory.
-
Characterize the subunit composition and biophysical properties of AMPA receptors.
-
Model excitotoxic conditions relevant to neurological disorders.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of AMPA application on CA1 pyramidal neurons in hippocampal slices. These values are compiled from multiple studies and can serve as a baseline for experimental design.
Table 1: AMPA-Evoked Whole-Cell Currents in CA1 Pyramidal Neurons
| Parameter | Value | Conditions |
| Current Density | 12.5 ± 1.5 pA/pF | Control Animals |
| 20.6 ± 3.8 pA/pF | Status Epilepticus Model | |
| EC₅₀ (Glutamate) | ~1.3 mM | Outside-out patches |
| AMPA Concentration | 2.5 µM | Bath application |
Data compiled from multiple sources.[1]
Table 2: Properties of AMPA Receptor Channels in CA1 Pyramidal Neurons
| Parameter | Value | Location on Dendrite |
| Single-Channel Conductance (γ) | 9.3 ± 0.7 pS | Apical Dendrite |
| 8.8 ± 0.9 pS | Apical Dendrite (post-LTP) | |
| Maximum Open Probability (Po,max) | 0.87 ± 0.03 | Apical Dendrite |
| 0.92 ± 0.01 | Apical Dendrite (post-LTP) | |
| Current Amplitude (10 µM AMPA) | 1.02 ± 0.04 nA | Outside-out patch |
| Reversal Potential | 4.2 ± 1.82 mV | Proximal Dendrite |
| 4.4 ± 1.45 mV | Distal Dendrite |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (NMDG-based): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. pH 7.3-7.4.
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogen-saturated cutting solution.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
Electrophysiological Recording of AMPA-Mediated Currents
This protocol outlines the whole-cell patch-clamp recording of AMPA-evoked currents in CA1 pyramidal neurons.
Materials:
-
Prepared hippocampal slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (see composition below)
-
This compound stock solution
-
Perfusion system
Solutions:
-
Intracellular Solution (K-Gluconate based): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize CA1 pyramidal neurons using the microscope.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline synaptic activity.
-
Bath-apply this compound at the desired concentration (e.g., 2.5 - 10 µM) through the perfusion system.
-
Record the induced inward current.
-
Wash out the AMPA solution with aCSF to allow the current to return to baseline.
Induction of Long-Term Potentiation (LTP)
This protocol describes a typical high-frequency stimulation (HFS) protocol to induce LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Same as for electrophysiological recording
-
Stimulating electrode (e.g., concentric bipolar electrode)
Procedure:
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Place a recording electrode (for field EPSP or whole-cell recording) in the CA1 dendritic region.
-
Establish a stable baseline of synaptic responses by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.
-
Continue recording synaptic responses at the baseline frequency for at least 60 minutes to monitor the potentiation.
Signaling Pathways and Visualizations
AMPA Receptor Activation and Downstream Signaling
Activation of AMPA receptors by glutamate or an agonist like this compound leads to the influx of Na⁺ ions, causing depolarization of the postsynaptic membrane. This initial event can trigger several downstream signaling cascades critical for synaptic plasticity.
Calcium-Dependent Signaling Cascades in LTP
The influx of Ca²⁺ through NMDA receptors activates several key protein kinases that are essential for the induction of LTP. These kinases phosphorylate various substrates, including AMPA receptors, leading to an increase in their number and function at the synapse.
Experimental Workflow for Studying AMPA Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound on hippocampal slices.
References
Application Notes and Protocols for (RS)--AMPA Monohydrate in In Vitro Assays
(RS)-AMPA monohydrate is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to probe AMPA receptor function, signaling, and pharmacology. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a racemic mixture of the AMPA receptor agonist. It is a synthetic analog of the neurotransmitter glutamate (B1630785) and is highly selective for AMPA receptors over other ionotropic glutamate receptors like NMDA and kainate receptors.[1][2] This selectivity makes it an invaluable tool for isolating and studying AMPA receptor-mediated effects in vitro.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 186.17 g/mol | |
| Formula | C₇H₁₀N₂O₄ | |
| CAS Number | 77521-29-0 | |
| Solubility | Soluble to 10 mM in water with gentle warming | |
| Storage | Store at room temperature |
In Vitro Assay Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol details the use of this compound to elicit AMPA receptor-mediated currents in cultured neurons using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel function.
Experimental Protocol:
-
Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).
-
Recording Solution (External): Prepare an external recording solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH. To isolate AMPA receptor currents, include antagonists for other receptors, such as picrotoxin (B1677862) (100 µM) for GABA-A receptors and D-AP5 (50 µM) for NMDA receptors.
-
Recording Pipette (Internal) Solution: Prepare an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Recording Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Prepare a stock solution of this compound in water. Dilute to the desired final concentration (e.g., 10-100 µM) in the external solution.[1]
-
Rapidly apply the this compound-containing solution to the neuron using a fast perfusion system.
-
Record the inward current elicited by the activation of AMPA receptors.
-
-
Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the AMPA-evoked currents. Dose-response curves can be generated by applying a range of this compound concentrations.
Table 2: Representative Electrophysiological Data with this compound
| Cell Type | (RS)-AMPA Concentration | Evoked Depolarization/Current | Reference |
| Cultured Rat Spinal and Brainstem Neurons | 10⁻⁵ M | 3-7 mV | [1] |
| Cultured Rat Spinal and Brainstem Neurons | 10⁻⁴ M | 4-33 mV | [1] |
| Cultured Hippocampal Neurons | 100 µM | Inward current (amplitude varies) | [3] |
Calcium Imaging
This protocol describes how to use this compound to induce calcium influx through calcium-permeable AMPA receptors (CP-AMPARs) and monitor the resulting changes in intracellular calcium concentration using fluorescent indicators.
Experimental Protocol:
-
Cell Preparation: Culture neurons or cell lines expressing AMPA receptors on glass-bottom dishes.
-
Calcium Indicator Loading:
-
Prepare a loading solution containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye.
-
-
Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
-
Establish a baseline fluorescence reading.
-
Prepare a stock solution of this compound in water and dilute it to the desired final concentration (e.g., 50 µM) in the imaging buffer.
-
Apply the this compound solution to the cells.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The magnitude and kinetics of the calcium response provide information on the presence and activity of CP-AMPARs.[4][5]
Table 3: Calcium Imaging Assay Parameters
| Parameter | Description | Typical Value/Range |
| Cell Type | Neurons (e.g., cortical, hippocampal), HEK293 cells expressing AMPA receptors | - |
| Calcium Indicator | Fura-2 AM, Fluo-4 AM | 2-5 µM |
| (RS)-AMPA Concentration | Concentration to elicit a response | 10-100 µM |
| Imaging Buffer | HBSS or similar physiological saline | - |
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the AMPA receptor using radiolabeled (RS)-AMPA.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
-
Binding Assay:
-
In a microtiter plate, combine the prepared membranes, a fixed concentration of radiolabeled [³H]-(RS)-AMPA, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Table 4: Representative Binding Assay Data
| Radioligand | Tissue Source | Non-specific Binding Definition | Ki of (RS)-AMPA | Reference |
| [³H]AMPA | Rat brain membranes | 1 mM L-glutamate | ~10-100 nM |
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by this compound leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane.[6] In the case of calcium-permeable AMPA receptors (lacking the GluA2 subunit), calcium influx also occurs. This initial depolarization can lead to the activation of NMDA receptors by removing the magnesium block. The subsequent calcium influx through both CP-AMPARs and NMDA receptors triggers downstream signaling cascades, including the activation of CaMKII and MAPK pathways, which are crucial for synaptic plasticity.[6][7]
Caption: AMPA receptor signaling cascade initiated by (RS)-AMPA.
Experimental Workflow for Electrophysiology
The following diagram illustrates the key steps involved in a whole-cell patch-clamp experiment using this compound.
Caption: Workflow for whole-cell patch-clamp recording.
Experimental Workflow for Calcium Imaging
This diagram outlines the general procedure for conducting a calcium imaging assay with this compound.
Caption: Workflow for calcium imaging assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPA receptor protein expression and function in astrocytes cultured from hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Willardiine - Wikipedia [en.wikipedia.org]
- 6. AMPA receptor - Wikipedia [en.wikipedia.org]
- 7. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (RS)-AMPA Monohydrate Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) monohydrate is a potent synthetic agonist for the AMPA-type ionotropic glutamate (B1630785) receptor. As a key molecule for studying excitatory neurotransmission, its delivery in animal models is crucial for investigating synaptic plasticity, excitotoxicity, and the behavioral effects of AMPA receptor activation. These application notes provide detailed protocols and quantitative data for the administration of (RS)-AMPA monohydrate in common animal models.
Data Presentation
Quantitative Data on this compound Administration
The following tables summarize quantitative data from various studies involving the administration of AMPA or its analogues. It is important to note that comprehensive pharmacokinetic data specifically for this compound is limited in the publicly available literature.
| Parameter | Species | Route of Administration | Dose | Vehicle | Observed Effect | Reference |
| In Vitro Depolarization | Rat (cultured spinal and brainstem neurons) | Direct Application | 10⁻⁵ M | Not specified | Small depolarizations (3-7 mV) | [1][2] |
| In Vitro Depolarization | Rat (cultured spinal and brainstem neurons) | Direct Application | 10⁻⁴ M | Not specified | Larger depolarizations (4-33 mV) | [1][2] |
| Axonal Damage | Rat | Intracerebral (external capsule) | 2.5 and 25 nmol | Phosphate-buffered saline (PBS) | Dose-dependent increase in axonal damage | [3] |
| Convulsant Effect | Mouse | Subcutaneous | 220 µmol/kg | Not specified | Convulsions | [4] |
| Behavioral Effects (Learning) | Rat (spinal transected) | Intrathecal | Low and high concentrations | Not specified | Non-monotonic effect on instrumental learning | [5] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Rodents
This protocol is designed for the direct administration of this compound into the cerebral ventricles, allowing for the widespread distribution within the central nervous system. This method is often used to study the central effects of neuroactive compounds.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Suture material or wound clips
-
Animal heating pad
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol and place it in the stereotaxic apparatus.
-
Ensure the animal's head is level in all three planes.
-
Maintain the animal's body temperature using a heating pad.
-
Prepare the surgical site by shaving the fur and sterilizing the skin with an appropriate antiseptic.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma (the junction of the sagittal and coronal sutures).
-
Determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm. For mice, typical coordinates are: AP -0.3 mm, ML ±1.0 mm, DV -3.0 mm.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle slowly to the target depth.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.
-
After the injection, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the incision or use wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery until it is fully ambulatory.
-
Protocol 2: Systemic Administration of this compound
Systemic administration routes such as intraperitoneal (IP) and subcutaneous (SC) injections are used to study the peripheral and potential central effects of this compound, although blood-brain barrier penetration may be a consideration.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO, PEG300, and Tween-80 for compounds with low water solubility)[2][6]
-
Sterile syringes and needles (appropriate gauge for the route and animal size)
Procedure for Intraperitoneal (IP) Injection:
-
Preparation of Solution: Prepare the this compound solution in the chosen sterile vehicle.
-
Animal Restraint: Properly restrain the rodent to expose the abdomen. For a rat, this typically involves securing the animal so that the hind legs are immobilized.
-
Injection Site: The injection should be made into the lower abdominal quadrant, off the midline, to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a shallow angle (approximately 15-20 degrees) and inject the solution.
Procedure for Subcutaneous (SC) Injection:
-
Preparation of Solution: Prepare the this compound solution in the chosen sterile vehicle.
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift a fold of skin, typically between the shoulder blades, to create a "tent".
-
Injection: Insert the needle into the base of the skin tent and inject the solution.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
Activation of the AMPA receptor by this compound leads to the influx of Na⁺ and, depending on the subunit composition (absence of GluA2), Ca²⁺ ions. This influx results in postsynaptic depolarization and the activation of various downstream signaling cascades that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[7][8] Key downstream effectors include Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII), which regulate AMPA receptor trafficking and channel conductance.[9]
Caption: AMPA Receptor Signaling Cascade.
General Experimental Workflow for In Vivo Studies
This workflow outlines the typical steps involved in an in vivo study investigating the effects of this compound administration in animal models.
Caption: In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracerebral injection of AMPA causes axonal damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor mediated behavioral plasticity in the isolated rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (RS)-AMPA hydrochloride | iGluR | 2922283-04-1 | Invivochem [invivochem.com]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 9. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing (RS)-AMPA monohydrate precipitation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (RS)-AMPA monohydrate in experiments, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a potent and selective agonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of ionotropic glutamate (B1630785) receptors. It is a racemic mixture containing both the active (S)-enantiomer and the inactive (R)-enantiomer. In neuroscience research, it is widely used to selectively activate AMPA receptors to study excitatory neurotransmission, synaptic plasticity, and various neurological disorders.
Q2: What is the solubility of this compound?
This compound is soluble in water.[1] Gentle warming can aid in its dissolution.[1] For more detailed solubility information, please refer to the table below.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Unopened this compound powder should be stored at room temperature.[1]
-
Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C.[2] MedChemExpress suggests that solutions can be stored for up to 1 month at -20°C and up to 6 months at -80°C, protected from light and stored under nitrogen.[2] Avoid repeated freeze-thaw cycles.[2]
Q4: Is there a more water-soluble form of (RS)-AMPA available?
Yes, (RS)-AMPA hydrobromide is a more water-soluble salt of (RS)-AMPA.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound from your experimental solution can compromise your results. The following guide provides solutions to common precipitation issues.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | The concentration of this compound exceeds its solubility limit in the chosen solvent at room temperature. | - Gently warm the solution while stirring. A water bath set to 30-40°C is often sufficient. - Ensure you are not exceeding the maximum concentration of 10 mM in water. - Consider using a different solvent system, such as PBS, where solubility has also been reported.[2] |
| Precipitation after cooling of a warmed solution | The solution was supersaturated at a higher temperature and the compound is precipitating out as it returns to room temperature. | - Maintain the solution at a slightly elevated temperature until it is further diluted for your experiment. - Prepare a fresh solution at a lower concentration that is stable at room temperature. |
| Precipitation when diluting a stock solution into a buffer | The buffer composition (e.g., pH, salt concentration) is affecting the solubility of this compound. | - Check the pH of your final solution. While specific pH-solubility profiles for (RS)-AMPA are not readily available, significant deviations from neutral pH can affect the charge state and solubility of compounds. - Prepare the stock solution in the same buffer as the final experimental solution, if possible. |
| Precipitation over time in a prepared solution | The solution is unstable at the storage temperature or is undergoing degradation. | - Prepare fresh solutions for each experiment.[2] - If storing solutions, filter-sterilize them through a 0.22 µm filter before storage to remove any potential nucleation sites.[2] - Aliquot solutions to avoid repeated freeze-thaw cycles.[2] |
Quantitative Solubility Data
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound | Water | 1.86 | 10 | With gentle warming. |
| This compound | PBS | 7.14 | 34.97 | Clear solution.[2] |
| (S)-AMPA | H₂O | 40 | 214.86 | Requires sonication and heating to 60°C.[3] |
| (RS)-AMPA hydrobromide | Water | 2.67 | 10 | With gentle warming. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in Water
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight is approximately 186.17 g/mol , but it is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis.
-
Add Solvent: Add the appropriate volume of high-purity water (e.g., Milli-Q or equivalent) to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution briefly. If the compound does not fully dissolve, warm the solution gently in a water bath (30-40°C) while stirring or vortexing intermittently until the solid is completely dissolved.
-
Cool and Verify: Allow the solution to cool to room temperature. Visually inspect for any signs of precipitation.
-
Sterilization and Storage (Optional): If the stock solution is to be used for cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Simplified AMPA Receptor Signaling Pathway
Caption: Simplified signaling cascade upon AMPA receptor activation.
References
Technical Support Center: Mitigating (RS)-AMPA Monohydrate-Induced Excitotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-AMPA monohydrate-induced excitotoxicity models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low levels of cell death observed after this compound application. | 1. Suboptimal (RS)-AMPA concentration: The concentration may be too low to induce excitotoxicity in your specific cell type. 2. Rapid receptor desensitization: AMPA receptors can desensitize quickly upon agonist binding, limiting ion influx. 3. Cell culture health: Neurons may be unhealthy or not mature enough to express sufficient AMPA receptors. 4. Incorrect assay timing: Cell death may occur at a later time point than when the assay was performed. | 1. Perform a dose-response curve: Test a range of (RS)-AMPA concentrations (e.g., 10 µM - 500 µM) to determine the optimal concentration for your model. 2. Use a positive allosteric modulator: Co-administer a compound like cyclothiazide (B1669527) (CTZ) to inhibit receptor desensitization.[1] 3. Ensure healthy cultures: Verify neuronal health and maturity morphologically and with viability markers before the experiment. 4. Optimize assay time points: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours post-insult) to identify the peak of cell death. |
| High levels of cell death in the control (untreated) group. | 1. Poor cell culture conditions: Issues with media, supplements, incubator conditions (CO2, temperature, humidity), or contamination can cause baseline cell death. 2. Mechanical stress: Excessive handling or harsh media changes can damage cells. 3. Serum in media: Some serum batches can contain factors that are toxic to primary neurons or interfere with assays. | 1. Optimize culture conditions: Use high-quality reagents, maintain sterile technique, and ensure the incubator is properly calibrated. 2. Handle with care: Perform media changes gently and minimize disturbance to the culture plates. 3. Use serum-free media or test different serum lots: For sensitive neuronal cultures, consider using serum-free media formulations or pre-screening different lots of fetal bovine serum (FBS) for low toxicity. |
| High background noise in the LDH assay. | 1. LDH in serum: Fetal bovine serum (FBS) in the culture medium contains LDH, which will contribute to the background signal. 2. Phenol (B47542) red interference: Phenol red in the culture medium can interfere with the colorimetric readings. 3. Contamination: Microbial contamination can lead to cell lysis and LDH release. | 1. Reduce or remove serum: Use low-serum (1-2%) or serum-free medium for the experiment. If serum is necessary, include a "medium only" control to subtract the background LDH activity. 2. Use phenol red-free medium: Switch to a medium formulation that does not contain phenol red for the duration of the experiment. 3. Maintain sterile technique: Regularly check cultures for any signs of contamination. |
| Low signal or unexpected results in the MTT assay. | 1. Insufficient cell number: Too few cells will result in a low overall signal. 2. Low metabolic activity: The cell type may have a naturally low metabolic rate. 3. Interference from test compounds: Some compounds can directly reduce the MTT reagent or alter cellular metabolism, leading to inaccurate readings. 4. Incomplete formazan (B1609692) solubilization: The purple formazan crystals must be fully dissolved for accurate measurement. | 1. Optimize cell seeding density: Ensure a sufficient number of viable cells are present in each well at the time of the assay. 2. Increase incubation time: Extend the incubation period with the MTT reagent to allow for more formazan production. 3. Run a compound interference control: Test your compounds in cell-free wells with the MTT reagent to check for direct reduction. 4. Ensure complete solubilization: Use an appropriate solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) and ensure thorough mixing before reading the plate. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced excitotoxicity?
A1: (RS)-AMPA is an agonist for the AMPA receptor, a type of ionotropic glutamate (B1630785) receptor. Upon binding, it causes the receptor's ion channel to open, leading to a rapid influx of sodium (Na+) and, in the case of AMPA receptors lacking the GluA2 subunit, calcium (Ca2+) ions. This influx leads to excessive neuronal depolarization. The subsequent massive increase in intracellular Ca2+ is a key trigger for excitotoxicity.[2][3] This Ca2+ overload activates various downstream pathways, including proteases like calpains and caspases, leading to mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[1][4][5][6][7]
Q2: How do I choose between a competitive and a non-competitive AMPA receptor antagonist for my experiment?
A2: Competitive antagonists, such as NBQX, bind to the same site as the agonist (glutamate or AMPA) and prevent its binding. Non-competitive antagonists, like GYKI 52466, bind to an allosteric site on the receptor to prevent channel opening, even when the agonist is bound.[8][9] The choice may depend on your experimental goals. Non-competitive antagonists can be more effective in situations of massive glutamate release where a competitive antagonist might be outcompeted. However, the kinetics and specific properties of each compound should be considered for your model.
Q3: What are some common neuroprotective agents used to mitigate AMPA-induced excitotoxicity and their typical concentrations?
A3: Several classes of compounds can be used. The most common are AMPA receptor antagonists. The table below summarizes some examples with concentrations reported in the literature.
| Agent Class | Example Agent | Typical In Vitro Concentration | Typical In Vivo Dose | Reference(s) |
| Competitive AMPA Antagonist | NBQX | 0.25 - 100 µM | 40 - 100 mg/kg | [10][11][12][13] |
| Non-competitive AMPA Antagonist | GYKI 52466 | 10 - 80 µM | 25 - 75 mg/kg | [10][14][15][16][17] |
| Calpain Inhibitor | Calpeptin | 50 µM | N/A | [18] |
Q4: Can other pathways be targeted to reduce AMPA-induced excitotoxicity?
A4: Yes, targeting downstream effectors of Ca2+ overload can be effective. For example, inhibitors of calpains (like calpeptin) or caspases can prevent the execution of cell death programs.[4][5][6][18] Additionally, since excitotoxicity involves mitochondrial dysfunction and oxidative stress, antioxidants could also provide some level of neuroprotection.
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures with this compound
Objective: To induce excitotoxic cell death in primary neuronal cultures for the evaluation of neuroprotective compounds.
Materials:
-
Mature primary neuronal cultures (e.g., cortical or hippocampal neurons, >10 days in vitro)
-
This compound stock solution (e.g., 10 mM in sterile water or appropriate buffer)
-
Neurobasal medium or other appropriate culture medium
-
Test compounds (neuroprotective agents) and vehicle controls
Procedure:
-
Prepare Cultures: Ensure primary neuronal cultures are mature and healthy, showing a dense network of neurites.
-
Pre-treatment (Optional): If evaluating a neuroprotective compound, replace the culture medium with fresh medium containing the desired concentration of the test compound or its vehicle. Incubate for the desired pre-treatment time (e.g., 30 minutes to 2 hours).
-
Induce Excitotoxicity: Add this compound to the culture medium to the final desired concentration (a typical starting range is 20-100 µM). If using a positive allosteric modulator like cyclothiazide (CTZ) to prevent desensitization, it is often added shortly before or concurrently with AMPA.
-
Incubation: Incubate the cultures for the desired duration of the excitotoxic insult (e.g., 30 minutes to 24 hours). The duration will depend on the neuronal type and the severity of the desired injury.
-
Washout (Optional): For acute insult models, the AMPA-containing medium can be removed after a short exposure (e.g., 30 minutes) and replaced with fresh culture medium (containing the test compound if applicable).
-
Post-insult Incubation: Return the cultures to the incubator for a period to allow for the development of cell death (typically 24 hours post-insult).
-
Assess Cell Viability/Death: Proceed with a cell viability or cytotoxicity assay, such as the LDH, MTT, or Calcein-AM/Ethidium Homodimer-1 assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.
Procedure:
-
Prepare Controls: In separate wells, prepare:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (provided with most commercial kits) about 45 minutes before the assay.
-
Background control: Culture medium without cells.
-
-
Collect Supernatant: Carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
Perform Assay: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture (substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubate: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate Cytotoxicity:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Protocol 3: MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of living cells.
Procedure:
-
Add MTT Reagent: Add MTT solution (typically 5 mg/mL in sterile PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Mix: Mix thoroughly to ensure all formazan crystals are dissolved.
-
Read Absorbance: Measure the absorbance at a wavelength between 500-600 nm.
-
Calculate Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Visualizations
Signaling Pathways in AMPA-Induced Excitotoxicity
Caption: AMPA-induced excitotoxicity signaling cascade.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating neuroprotective agents.
Logical Relationship of Mitigation Strategies
Caption: Categories of excitotoxicity mitigation agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 4. Caspase-Mediated Degradation of AMPA Receptor Subunits: A Mechanism for Preventing Excitotoxic Necrosis and Ensuring Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-talk between calpain and caspase proteolytic systems during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMPA and Metabotropic Excitoxicity Explain Subplate Neuron Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of GYKI 52466 on AMPA-induced neurotoxicity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 16. GYKI 52466 has positive modulatory effects on AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Regulated Expression of Surface AMPA Receptors Reduces Excitotoxicity in Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (RS)-AMPA monohydrate concentration for specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (RS)-AMPA monohydrate concentration for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary neuronal cultures?
A1: For primary neuronal cultures, a starting concentration range of 10-100 µM is generally recommended. However, the optimal concentration is highly dependent on the specific neuron type, culture density, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary significantly, from a few minutes for acute stimulation to several hours or even days for chronic treatment studies. For acute electrophysiological recordings, an application of 1-5 minutes is common. For studies investigating downstream signaling or gene expression changes, longer incubation times of 1 to 24 hours may be necessary.
Q3: I am not observing any cellular response after applying this compound. What are the possible causes?
A3: Several factors could contribute to a lack of response. First, verify the viability of your cells and ensure they express AMPA receptors. Low receptor expression is a common reason for a diminished response. Second, confirm the purity and activity of your this compound stock solution. Improper storage can lead to degradation. Finally, consider the presence of antagonists in your culture medium or issues with the application method that might prevent the compound from reaching the receptors.
Q4: My cells are showing signs of excitotoxicity after treatment with this compound. How can I mitigate this?
A4: Excitotoxicity is a known concern with AMPA receptor agonists. To mitigate this, consider reducing the concentration of this compound or shortening the incubation time. Co-application with an NMDA receptor antagonist, such as AP5, can also help reduce excitotoxicity, as excessive AMPA receptor activation can lead to subsequent NMDA receptor-mediated toxicity. Ensuring the culture medium contains adequate neuroprotective factors can also be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Excitotoxicity | Concentration of (RS)-AMPA is too high. | Perform a dose-response curve to identify a sub-toxic concentration. Start with a lower range (e.g., 1-10 µM). |
| Prolonged incubation time. | Reduce the duration of exposure. For acute studies, minutes may be sufficient. | |
| High density of AMPA receptors on the cell type. | Use a lower concentration range and consider co-treatment with an AMPA receptor antagonist (e.g., CNQX) as a control. | |
| Secondary NMDA receptor activation. | Co-incubate with an NMDA receptor antagonist like AP5 (50 µM). | |
| No Observable Effect | Low or no AMPA receptor expression on the cell type. | Verify AMPA receptor subunit expression using techniques like immunocytochemistry, Western blot, or qPCR. |
| Degraded or inactive this compound. | Prepare a fresh stock solution. Ensure proper storage of the compound (typically at -20°C). Purchase from a reputable supplier. | |
| Presence of antagonists in the media. | Ensure no known AMPA receptor antagonists are present in your culture medium or buffers. | |
| Insufficient incubation time. | Increase the incubation time, especially for downstream signaling or gene expression analysis. | |
| High Variability Between Experiments | Inconsistent cell culture conditions. | Standardize cell seeding density, culture age, and media composition. |
| Inconsistent preparation of (RS)-AMPA solution. | Prepare fresh stock solutions for each experiment or aliquot and store properly to avoid freeze-thaw cycles. | |
| Pipetting errors. | Calibrate pipettes regularly and use precise pipetting techniques. |
Experimental Protocols
Determining Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell type by measuring a relevant cellular response (e.g., calcium influx, cytotoxicity, or electrophysiological recording).
Materials:
-
This compound
-
Specific cell type of interest (e.g., primary cortical neurons)
-
Culture medium and supplements
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging, LDH assay kit for cytotoxicity)
-
Multi-well plates (e.g., 96-well plate)
-
Plate reader, microscope, or electrophysiology rig
Methodology:
-
Cell Plating: Plate cells at a consistent density in a multi-well plate and allow them to adhere and mature for an appropriate amount of time.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent (e.g., water or DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired period, which will depend on the assay being performed.
-
Assay Performance: Following incubation, perform the selected assay to measure the cellular response.
-
Data Analysis: Plot the measured response as a function of the this compound concentration. Determine the EC50 (half-maximal effective concentration) or the optimal concentration that elicits the desired effect without significant toxicity.
Signaling Pathways
Activation of AMPA receptors by this compound leads to the influx of Na+ ions, causing depolarization of the neuronal membrane. This initial depolarization can trigger the activation of voltage-gated calcium channels (VGCCs) and, if the depolarization is strong enough, relieve the Mg2+ block on NMDA receptors, leading to further Ca2+ influx. The subsequent increase in intracellular Ca2+ activates a cascade of downstream signaling pathways.
Controlling for off-target effects of (RS)-AMPA monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using (RS)-AMPA monohydrate and controlling for its potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic glutamate (B1630785) analog. It is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1][2] Its primary action is to bind to and activate AMPA receptors, leading to the influx of sodium ions (and in some cases, calcium ions) into the neuron. This influx causes depolarization of the postsynaptic membrane, mediating fast excitatory neurotransmission in the central nervous system.[3][4]
Q2: Is this compound known for significant off-target effects?
This compound is considered highly selective for AMPA receptors and generally does not interact with binding sites for kainic acid or NMDA receptors.[1][2] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely dismissed, especially at high concentrations. Potential off-target effects could arise from interactions with other unidentified binding sites or indirect consequences of AMPA receptor over-activation.
Q3: What are the typical working concentrations for this compound in in vitro experiments?
The effective concentration of this compound is dose-dependent and can vary between different neuronal preparations.[1][2] Generally, concentrations in the range of 1-100 µM are used. For example, application of 10⁻⁵ M (10 µM) this compound has been shown to produce small depolarizations (3-7 mV), while 10⁻⁴ M (100 µM) can induce larger depolarizations (4-33 mV).[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after (RS)-AMPA application. | 1. Inadequate Concentration: The concentration of (RS)-AMPA may be too low to elicit a response in your specific cell type or preparation. | 1. Perform a dose-response experiment, systematically increasing the concentration of (RS)-AMPA (e.g., from 1 µM to 100 µM) to determine the effective range. |
| 2. Receptor Desensitization: Prolonged exposure to AMPA can lead to rapid receptor desensitization, where the receptors become unresponsive to the agonist.[5][6] | 2. Apply (RS)-AMPA for shorter durations. Consider using a positive allosteric modulator like cyclothiazide (B1669527) (CTZ), which can block AMPA receptor desensitization.[7] | |
| 3. Poor Compound Stability: The this compound solution may have degraded. | 3. Prepare fresh solutions of this compound before each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier. | |
| Excessive excitotoxicity or cell death observed. | 1. Concentration Too High: The concentration of (RS)-AMPA is likely causing overstimulation of AMPA receptors, leading to excitotoxic cell death. | 1. Reduce the concentration of (RS)-AMPA. Refer to your dose-response curve to find a concentration that elicits the desired physiological effect without causing widespread cell death. |
| 2. Prolonged Exposure: Continuous activation of AMPA receptors can lead to excitotoxicity. | 2. Limit the duration of (RS)-AMPA application. | |
| 3. Calcium Influx: If the AMPA receptors in your system are calcium-permeable (lacking the GluA2 subunit), excessive calcium influx can contribute to excitotoxicity.[3] | 3. Use a selective antagonist for calcium-permeable AMPA receptors if you suspect this is the primary issue. | |
| Variability in experimental results. | 1. Differences in Cell Culture Conditions: Variations in cell density, age of cultures, or media composition can affect neuronal responsiveness. | 1. Standardize all cell culture protocols to ensure consistency across experiments. |
| 2. Inconsistent Drug Application: The method of (RS)-AMPA application may not be uniform. | 2. Ensure consistent and rapid application of the compound, especially in electrophysiology experiments, to minimize variability due to receptor desensitization. | |
| 3. Presence of Endogenous Ligands: Basal levels of glutamate in the culture medium can affect the response to exogenously applied AMPA. | 3. Consider performing experiments in a glutamate-free medium or in the presence of an enzyme that degrades glutamate. |
Experimental Protocols
Protocol 1: Validating On-Target Effects of this compound Using a Selective Antagonist
This protocol describes how to confirm that the observed effects of this compound are mediated by AMPA receptors using a selective antagonist like NBQX or CNQX.
Materials:
-
This compound
-
Selective AMPA receptor antagonist (e.g., NBQX, CNQX)
-
Your experimental system (e.g., cultured neurons, brain slices)
-
Recording equipment (e.g., for electrophysiology, calcium imaging)
Procedure:
-
Establish a Baseline: Record the baseline activity of your experimental system before any drug application.
-
Apply this compound: Apply a predetermined effective concentration of this compound and record the response (e.g., change in membrane potential, firing rate, or intracellular calcium levels).
-
Washout: Wash out the this compound and allow the system to return to baseline.
-
Pre-incubate with Antagonist: Apply a selective AMPA receptor antagonist (e.g., 10 µM NBQX) and incubate for a sufficient period to ensure receptor blockade.
-
Co-apply (RS)-AMPA and Antagonist: While still in the presence of the antagonist, re-apply the same concentration of this compound.
-
Record and Analyze: Record the response. A significant reduction or complete block of the (RS)-AMPA-induced response in the presence of the antagonist confirms that the effect is mediated by AMPA receptors.
Protocol 2: Dose-Response Curve for this compound
This protocol outlines the steps to determine the effective concentration range of this compound in your experimental system.
Materials:
-
This compound
-
Your experimental system
-
Recording equipment
Procedure:
-
Prepare a Range of Concentrations: Prepare a series of dilutions of this compound, for example, from 0.1 µM to 100 µM.
-
Establish a Baseline: Record the baseline activity of your system.
-
Sequential Application: Sequentially apply each concentration of this compound, starting from the lowest. Ensure a washout period and return to baseline between each application.
-
Record the Response: Measure the peak response at each concentration.
-
Plot and Analyze: Plot the response as a function of the this compound concentration. This will allow you to determine key parameters such as the EC50 (half-maximal effective concentration).
Quantitative Data Summary
| Compound | Action | Typical Concentration Range | Selective Antagonists | Antagonist Concentration |
| This compound | AMPA Receptor Agonist | 1 - 100 µM | NBQX | 10 µM |
| CNQX | 10 µM |
Visualizations
Caption: Simplified AMPA receptor signaling pathway.
Caption: Experimental and troubleshooting workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in (RS)-AMPA Monohydrate Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with (RS)-AMPA monohydrate. Our goal is to improve the reproducibility of your research by providing clear, actionable advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the racemic mixture used?
A1: this compound is a racemic mixture of the active (S)-enantiomer and the inactive (R)-enantiomer of AMPA.[1] It is a defining agonist for the AMPA subtype of ionotropic glutamate (B1630785) receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[1] The racemic mixture is often used in initial studies for cost-effectiveness and to establish baseline effects, while the pure (S)-enantiomer is used for more precise pharmacological characterization.
Q2: How should I store this compound for long-term stability?
A2: For long-term stability, this compound solid should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Some suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2][3]
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Water is the recommended solvent for this compound.[1] Solubility in water is typically around 10 mM, and gentle warming may be required for complete dissolution. For in vivo experiments, it is advisable to prepare fresh solutions daily and sterilize them by filtration through a 0.22 µm filter.[2][3]
Q4: Why am I observing high variability in my experimental results?
A4: High variability in experiments with this compound can stem from several factors. The hydration state of the compound can vary between batches, affecting the actual concentration of your stock solutions.[4] It is crucial to use the batch-specific molecular weight provided by the supplier for accurate calculations. Additionally, the heterogeneous expression of AMPA receptor subunits (GluA1-4) in different cell types or brain regions can lead to varied responses.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no response to AMPA application | 1. Degraded AMPA solution: Improper storage or multiple freeze-thaw cycles. 2. Low AMPA receptor expression: The cell line or neuronal culture may have low levels of AMPA receptors. 3. Incorrect concentration: Calculation errors, especially if not accounting for the monohydrate form. 4. Receptor desensitization: Prolonged exposure to high concentrations of AMPA can lead to rapid receptor desensitization.[8] | 1. Prepare fresh stock solutions from the solid compound. Aliquot and store properly.[2][3] 2. Verify AMPA receptor expression using techniques like Western blotting or qPCR. Consider using a cell line with known high expression. 3. Recalculate the concentration using the batch-specific molecular weight from the certificate of analysis. 4. Apply AMPA for shorter durations or use a lower concentration. Consider co-application with a positive allosteric modulator like cyclothiazide (B1669527) to reduce desensitization.[9] |
| Inconsistent dose-response curve | 1. Inaccurate dilutions: Pipetting errors during serial dilutions. 2. Variability in cell health: Inconsistent cell density or viability across wells or plates. 3. Batch-to-batch variation of AMPA: Differences in purity or hydration state. | 1. Prepare a fresh dilution series and use calibrated pipettes. 2. Ensure uniform cell seeding and monitor cell health throughout the experiment. 3. If possible, use the same batch of this compound for a complete set of experiments. Always refer to the batch-specific data sheet.[4] |
| Unexpected off-target effects | 1. High concentration of AMPA: At very high concentrations, specificity may be reduced. 2. Contamination of the compound or solutions. | 1. Perform a thorough dose-response analysis to identify the optimal concentration range. (RS)-AMPA is selective and does not interfere with kainic acid or NMDA binding sites at typical working concentrations.[1][2][3] 2. Use sterile techniques for solution preparation and ensure the purity of the compound is ≥95%.[1] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₄ • H₂O | [1] |
| Molecular Weight | ~186.17 g/mol (anhydrous) | |
| Purity | ≥95% - ≥99% (HPLC) | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | Notes | Source(s) |
| Water | 10 mM (1.86 mg/mL) | Gentle warming may be required. | [1] |
| DMSO | Soluble (in most cases) | - | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the Batch-Specific Molecular Weight: Obtain the precise molecular weight from the Certificate of Analysis provided by the supplier, as it can vary due to hydration.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile, purified water to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution and, if necessary, warm it gently (e.g., in a 37°C water bath) until the solid is completely dissolved.
-
Sterilization (for cell culture): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[2][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2][3]
Protocol 2: In Vitro Calcium Imaging Assay in Cultured Neurons
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).
-
Dye Loading: Once cells reach the desired confluency and differentiation state, load them with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.
-
AMPA Application: Prepare working solutions of this compound in an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). Add the AMPA solution to the cells at the desired final concentration.
-
Data Acquisition: Record the change in fluorescence intensity over time using a fluorescence microscope equipped with a camera and appropriate filter sets.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the cellular response to AMPA stimulation.
Mandatory Visualizations
Caption: AMPA Receptor signaling pathways.
Caption: Troubleshooting workflow for AMPA experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (RS)-AMPA hydrobromide | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 7. Challenges for and current status of research into positive modulators of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 10. (RS)-AMPA | glutamate analog | CAS 77521-29-0 | (RS)-AMPA ((±)-AMPA) | L-谷氨酸激动剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: (RS)-AMPA Monohydrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (RS)-AMPA monohydrate in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles.[1] Recommended storage conditions are outlined in the table below.
Q2: How long can I store this compound solutions at different temperatures?
A2: The recommended storage periods are provided in the table below. It is advised to use the solution within these timeframes to ensure its potency and purity.[1]
Q3: What is the solubility of this compound in water?
A3: this compound is soluble in water. The maximum concentration is approximately 10 mM (1.86 mg/mL), which may require gentle warming to fully dissolve. A more water-soluble hydrobromide salt is also available.
Q4: Should I be concerned about the photostability of my this compound solution?
A4: Yes, exposure to light can potentially degrade the compound. It is recommended to store stock solutions protected from light.[1] For experiments requiring exposure to light, it is crucial to run appropriate controls.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Like many pharmaceutical compounds, this compound in solution may be susceptible to hydrolysis (especially at non-neutral pH), oxidation, and photolysis. Forced degradation studies can help elucidate these specific pathways.
Summary of Storage and Solubility Data
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C | [1] |
| Storage Conditions | Protect from light, store under nitrogen if possible. | [1] |
| Solubility in Water | Up to 10 mM (1.86 mg/mL) with gentle warming. | |
| Freeze-Thaw Cycles | Minimize by aliquoting the stock solution. | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound solution due to improper storage. | Prepare a fresh stock solution from solid compound. Verify storage conditions (temperature, light protection). Perform a stability check of the old stock solution using the HPLC method described below. |
| Inaccurate concentration of the stock solution. | Re-calculate the required mass for your desired concentration. Use a calibrated balance for weighing. | |
| Precipitate forms in the solution upon thawing. | Solution may have been prepared at a concentration exceeding its solubility at lower temperatures. | Gently warm the solution to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. |
| Loss of compound activity over time. | Gradual degradation of this compound. | Always use freshly prepared solutions for critical experiments. If storing, strictly adhere to the recommended -80°C for long-term storage. |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in HPLC-grade water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both samples after a defined exposure period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
Objective: To quantify the amount of intact this compound and detect the formation of degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 5% B5-15 min: 5% to 95% B15-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation (Abbreviated):
-
Specificity: Analyze stressed samples to ensure the separation of the main peak from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound and plot the peak area against concentration to establish linearity.
-
Accuracy and Precision: Determine by analyzing replicate injections of known concentrations.
Mandatory Visualizations
References
Technical Support Center: (RS)-AMPA Monohydrate in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (RS)-AMPA monohydrate in electrophysiology experiments. Our goal is to help you avoid common artifacts and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electrophysiology?
This compound is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. In electrophysiology, it is used to selectively activate AMPA receptors to study their function, including channel kinetics, synaptic plasticity, and the effects of novel drug candidates.[1] It does not significantly interact with kainate or NMDA receptors, ensuring targeted activation.[2]
Q2: What are the common artifacts to watch out for when using this compound?
The most common issues encountered are related to receptor desensitization, solution stability, and potential excitotoxicity. These can manifest as:
-
Rapidly decaying currents: This is often due to the natural process of AMPA receptor desensitization, where the receptor enters a non-conducting state despite the continued presence of the agonist.[3][4]
-
Inconsistent responses: This may arise from instability of the this compound solution, leading to a decrease in the effective concentration over time.
-
Cell death or irreversible changes in cell health: High concentrations or prolonged application of this compound can lead to excitotoxicity, causing neuronal damage.[5]
Q3: How should I prepare and store this compound solutions?
Proper solution preparation and storage are critical for reproducible results.
-
This compound is soluble in water. Gentle warming can aid dissolution. For the hydrobromide salt, which is more water-soluble, similar procedures apply.
-
Stock solutions: It is recommended to prepare a concentrated stock solution (e.g., 10 mM in water).
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[2] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[2]
-
Working solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in your extracellular recording solution. Ensure the final solution is filtered (0.22 µm filter) before use.[2]
Troubleshooting Guide
| Issue/Artifact | Potential Cause | Recommended Solution |
| Rapid current decay (desensitization) | AMPA receptors naturally desensitize in the presence of an agonist. This is a physiological property, not necessarily an artifact. | - Use a rapid perfusion system to minimize the duration of agonist application.- To study activation kinetics without desensitization, co-apply a positive allosteric modulator like cyclothiazide (B1669527) (CTZ), which blocks desensitization.[6]- Be aware that the extent of desensitization can vary based on the AMPA receptor subunit composition. |
| Inconsistent or diminishing responses over time | The this compound in the working solution may be degrading or precipitating. | - Prepare fresh working solutions daily from a frozen stock.- Ensure the pH of your final recording solution is stable after adding the compound.- Visually inspect the solution for any signs of precipitation, especially at higher concentrations. |
| High baseline noise or seal instability after application | The application of the agonist may be causing excitotoxicity, leading to cell swelling or membrane damage. | - Reduce the concentration of this compound to the lowest effective level.- Limit the duration of agonist application.- Ensure your recording solution contains appropriate physiological ion concentrations to maintain cell health. |
| No response or very small response to this compound | The concentration of the agonist may be too low, or the cells may have a low density of AMPA receptors. | - Verify the final concentration of your working solution.- If possible, confirm the expression of AMPA receptors in your cell type.- Increase the concentration of this compound incrementally. Typical working concentrations range from 1-100 µM.[1] |
Quantitative Data
Table 1: Solubility of this compound and its Hydrobromide Salt
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| This compound | Water | 1.86 | 10 | Gentle warming may be required. |
| (RS)-AMPA Hydrobromide | Water | 2.67 | 10 | More water-soluble than the monohydrate form. |
Table 2: Reported EC50 Values for AMPA in Electrophysiological Recordings
| Preparation | EC50 (µM) | Reference |
| Cultured Rat Cortical Neurons | 17 | [7] |
| Cultured Rat Spinal Cord Neurons | 11 | [1][7] |
| Active Enantiomer (S)-AMPA | 3.5 | [8] |
Note: EC50 values can vary depending on the specific cell type, receptor subunit composition, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required mass: Based on the batch-specific molecular weight provided on the certificate of analysis, calculate the mass of this compound needed to prepare a 10 mM stock solution in sterile water.
-
Dissolution: Add the calculated mass to the appropriate volume of sterile water. If needed, gently warm the solution (e.g., in a 37°C water bath) and vortex until fully dissolved.
-
Sterilization and Aliquoting: Filter the stock solution through a 0.22 µm syringe filter. Aliquot the solution into smaller volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Whole-Cell Patch-Clamp Recording of AMPA-Mediated Currents
-
Cell Preparation: Prepare your cells (e.g., cultured neurons or acute brain slices) according to your standard laboratory protocol.
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Solution Preparation: Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in your artificial cerebrospinal fluid (aCSF) or other extracellular recording solution. Ensure the solution is well-mixed and filtered.
-
Agonist Application: Apply the this compound-containing solution to the patched cell using a rapid perfusion system.
-
Data Acquisition: Record the induced currents using your data acquisition software.
-
Washout: Wash out the agonist with the control extracellular solution and allow the cell to recover before subsequent applications.
Visualizations
Caption: Canonical AMPA receptor signaling pathway.
Caption: Troubleshooting workflow for (RS)-AMPA experiments.
References
- 1. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of glutamate receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulated Expression of Surface AMPA Receptors Reduces Excitotoxicity in Auditory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AMPA Receptor Gating Processes with Allosteric Modulators and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of (RS)-AMPA Monohydrate and (S)-AMPA
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of key pharmacological agents is critical for accurate and reproducible experimental design. This guide provides a detailed comparison of the in vitro efficacy of the racemic mixture (RS)-AMPA monohydrate and its constituent enantiomer, (S)-AMPA, as agonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel that, upon activation, facilitates the influx of sodium and calcium ions, leading to neuronal depolarization.[1][2] The potency and efficacy of agonists for this receptor are crucial determinants of their experimental utility. This guide presents a comprehensive analysis of available in vitro data to delineate the functional differences between (RS)-AMPA and its chirally pure (S)-enantiomer.
Quantitative Efficacy Comparison
Experimental data consistently demonstrates that the agonist activity of the racemic (RS)-AMPA resides primarily in the (S)-enantiomer. The (R)-enantiomer is reported to be virtually inactive.[3] This is reflected in the lower half-maximal effective concentration (EC₅₀) of (S)-AMPA compared to the racemic mixture.
| Compound | Assay Type | Preparation | EC₅₀ (µM) | Reference |
| (S)-AMPA | Electrophysiology | Not Specified | 3.5 | [4] |
| (RS)-AMPA | Electrophysiology | Rat Hippocampal Brain Slice | 11 | [5] |
| (RS)-AMPA | Electrophysiology (GluA1-flop) | Xenopus Oocytes | 12 | [6] |
| (RS)-AMPA | Electrophysiology | Cultured Rat Spinal Cord Neurons | 11 | [7] |
| (RS)-AMPA | Electrophysiology | Cultured Rat Cortical Neurons | 17 | [7] |
Experimental Methodologies
The data presented in this guide are derived from two primary in vitro techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a ligand for its receptor.
Experimental Protocol:
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue. The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). The homogenate undergoes centrifugation to pellet the membranes, which are then washed and resuspended in a suitable buffer.[8]
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand, such as --INVALID-LINK---AMPA, and varying concentrations of the unlabeled test compound ((RS)-AMPA or (S)-AMPA). The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[8]
-
Separation of Bound and Free Ligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.[8]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]
-
Data Analysis: The data are used to generate competition binding curves, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value represents the concentration of the test compound that displaces 50% of the radiolabeled ligand from the receptor.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is utilized to directly measure the ion currents elicited by agonist binding to AMPA receptors on the cell membrane.
Experimental Protocol:
-
Cell/Tissue Preparation: Recordings can be performed on cultured neurons, acutely prepared brain slices (e.g., from the rat hippocampus), or Xenopus oocytes expressing specific AMPA receptor subunits.[5][6][7]
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The neuron is held at a specific membrane potential (e.g., -60 mV).[5]
-
Agonist Application: The agonist ((RS)-AMPA or (S)-AMPA) is applied to the cell at various concentrations through the perfusion system.
-
Current Measurement: The binding of the agonist to AMPA receptors opens the ion channels, resulting in an inward current (at negative holding potentials) that is recorded by the patch-clamp amplifier.
-
Data Analysis: The peak amplitude of the current response is measured for each agonist concentration. These data are then used to construct a dose-response curve, from which the EC₅₀ value is calculated. The EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.
AMPA Receptor Signaling Pathway
The binding of an agonist like (S)-AMPA to the AMPA receptor initiates a cascade of events leading to neuronal excitation.
-
Agonist Binding: (S)-AMPA binds to the ligand-binding domain of the AMPA receptor.
-
Conformational Change: This binding induces a conformational change in the receptor protein.
-
Channel Opening: The conformational change opens the integral ion channel.
-
Ion Influx: Sodium (Na⁺) and, depending on the subunit composition, calcium (Ca²⁺) ions flow into the neuron down their electrochemical gradients.[2]
-
Depolarization: The influx of positive ions leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).
-
Downstream Signaling: Significant Ca²⁺ influx can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to changes in gene expression and contribute to synaptic plasticity.[9][10]
Conclusion
The in vitro data unequivocally indicate that (S)-AMPA is the more potent enantiomer , exhibiting a significantly lower EC₅₀ value compared to the racemic (RS)-AMPA mixture. This is because the (R)-enantiomer is largely inactive, effectively diluting the concentration of the active compound in the racemic mixture. For researchers aiming for precise control over AMPA receptor activation and dose-response relationships, the use of the chirally pure (S)-AMPA is highly recommended. The choice between (RS)-AMPA and (S)-AMPA will depend on the specific requirements of the experiment, with (S)-AMPA being the superior choice for studies demanding high potency and specificity.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. AMPA Receptors | Glutamate (Ionotropic) Receptors | Tocris Bioscience [tocris.com]
- 3. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. (R,S)-AMPA | AMPA receptor agonist | Hello Bio [hellobio.com]
- 6. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK signaling pathways mediate AMPA receptor trafficking in an in vitro model of classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (RS)-AMPA Monohydrate, Kainate, and NMDA for Neurobiological Research
For researchers, scientists, and drug development professionals navigating the complex landscape of excitatory neurotransmission, a clear understanding of the pharmacological tools available is paramount. This guide provides an objective comparison of three key glutamate (B1630785) receptor agonists: (RS)-AMPA monohydrate, kainate, and N-methyl-D-aspartate (NMDA). This document outlines their performance, supported by experimental data, to aid in the selection of the appropriate compound for specific research applications.
Quantitative Comparison of Agonist Properties
The following tables summarize the key quantitative data for this compound, kainate, and NMDA, focusing on their binding affinities (Ki) and potencies (EC50) at their respective ionotropic glutamate receptors.
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Ion Permeability |
| This compound | AMPA Receptors | Not explicitly found for the racemate; IC50 from [3H]AMPA binding is 0.04 ± 0.005 µM[1] | 11 - 17 | Primarily Na+, K+ |
| Kainate | Kainate Receptors (low-affinity subunits: GluK1-3) | 13 - 76 | Varies by subunit (e.g., GluK2: 294 ± 36) | Primarily Na+, K+; low Ca2+ permeability |
| Kainate Receptors (high-affinity subunits: GluK4-5) | ~5 | N/A (do not form functional homomers) | N/A | |
| NMDA | NMDA Receptors | Varies by subtype (e.g., ~5 nM for [3H]CGP 39653 binding) | Varies by subtype (e.g., GluN1/GluN2A: ~1-3; GluN1/GluN2B: ~0.4-1) | Na+, K+, and high Ca2+ |
Note: Ki and EC50 values can vary depending on the experimental conditions, radioligand used, and receptor subunit composition.
Key Distinctions in a Nutshell
| Feature | This compound | Kainate | NMDA |
| Primary Receptor Target | AMPA Receptors | Kainate Receptors | NMDA Receptors |
| Primary Function | Fast excitatory synaptic transmission | Modulation of neurotransmitter release, excitatory neurotransmission | Synaptic plasticity, learning, and memory |
| Activation Requirements | Glutamate binding | Glutamate binding | Glutamate and co-agonist (glycine or D-serine) binding, and membrane depolarization |
| Ion Channel Properties | Rapid activation and deactivation | Slower kinetics than AMPA receptors | Voltage-dependent Mg2+ block, high Ca2+ permeability |
| Signaling Mechanisms | Primarily ionotropic | Ionotropic and metabotropic (G-protein coupled) | Primarily ionotropic, leading to Ca2+-dependent downstream signaling |
Signaling Pathways
The activation of AMPA, kainate, and NMDA receptors initiates distinct downstream signaling cascades that mediate their diverse physiological effects.
Experimental Workflows and Protocols
Detailed characterization of these compounds relies on standardized experimental procedures. Below are representative protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology.
General Experimental Workflow
Detailed Experimental Protocols
1. Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (e.g., [3H]AMPA, [3H]kainate, or a specific NMDA receptor antagonist like [3H]CGP 39653).
-
Test compound (this compound, kainate, or NMDA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
96-well filter plates.
-
-
Procedure:
-
Membrane Preparation: Homogenize cultured cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
For non-specific binding control wells, add a high concentration of a known saturating unlabeled ligand.
-
For total binding control wells, add buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional effects of the agonists on ion channel activity and determine their potency (EC50).
-
Materials:
-
Cultured neurons or acute brain slices.
-
External (extracellular) recording solution (e.g., artificial cerebrospinal fluid, aCSF).
-
Internal (intracellular) pipette solution.
-
Test compounds (this compound, kainate, or NMDA) at various concentrations.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
-
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pipette Preparation: Pull a glass capillary to create a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Targeting: Under visual guidance, carefully approach a neuron with the patch pipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply the agonist at various concentrations to the perfusion solution.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each agonist concentration.
-
Plot the normalized current amplitude as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
-
This comprehensive guide provides a foundation for understanding the key differences and applications of this compound, kainate, and NMDA. By leveraging the provided data and protocols, researchers can make informed decisions in their experimental designs to further unravel the complexities of glutamatergic neurotransmission.
References
Validating the Specificity of (RS)-AMPA Monohydrate for the AMPA Receptor: A Comparative Guide
(RS)-AMPA monohydrate is a widely used synthetic agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. Its utility in research and drug development hinges on its selective activation of AMPA receptors over other ionotropic glutamate (B1630785) receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors. This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed protocols for validation.
Comparative Analysis of Agonist Specificity
The specificity of this compound is demonstrated by its high affinity for AMPA receptors and significantly lower affinity for NMDA and kainate receptors. This selectivity is crucial for dissecting the specific roles of AMPA receptors in synaptic plasticity, learning, and memory. In contrast, other glutamate receptor agonists, such as glutamate itself, kainate, and quisqualate, exhibit broader activity profiles.
Quantitative Data on Agonist Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of various agonists at AMPA, kainate, and NMDA receptors. Lower Ki values indicate higher binding affinity.
| Agonist | AMPA Receptor (Ki, nM) | Kainate Receptor (Ki, nM) | NMDA Receptor (Ki, nM) |
| (S)-AMPA | 21 | >10,000 | >100,000 |
| Glutamate | 500-2,000 | 50-150 | 100-1,000 |
| Kainate | 50 | 5-50 | >10,000 |
| Quisqualate | 10-50 | 100-500 | >10,000 |
Note: (S)-AMPA is the active enantiomer of (RS)-AMPA. Data is compiled from various sources and should be considered representative.
Experimental Protocols for Validating Specificity
To experimentally validate the specificity of this compound, researchers typically employ radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing quantitative data on binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for AMPA, kainate, and NMDA receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (AMPA, kainate, or NMDA).
-
Radioligands: [³H]AMPA (for AMPA receptors), [³H]kainate (for kainate receptors), and [³H]MK-801 or [³H]CGP 39653 (for NMDA receptors).
-
This compound and other unlabeled competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
After incubation to allow binding to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology
Whole-cell patch-clamp recording allows for the functional characterization of receptor activation by measuring the ion currents elicited by an agonist in a single cell.
Objective: To assess the ability of this compound to evoke currents in cells expressing AMPA receptors and its lack of effect on cells expressing only kainate or NMDA receptors.
Materials:
-
Cultured neurons or cell lines (e.g., HEK293 cells) expressing the desired glutamate receptor subtype.
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
External and internal recording solutions.
-
This compound, kainate, NMDA (with co-agonist glycine (B1666218) or D-serine), and selective antagonists (e.g., NBQX for AMPA receptors, AP5 for NMDA receptors).
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the target receptor.
-
Voltage-clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply this compound to the cell via the perfusion system at various concentrations to generate a dose-response curve.
-
To confirm the current is mediated by AMPA receptors, co-apply the selective AMPA receptor antagonist NBQX with (RS)-AMPA. A significant reduction or block of the current indicates AMPA receptor specificity.
-
Perform similar experiments on cells expressing only kainate or NMDA receptors to demonstrate the lack of current activation by (RS)-AMPA. For NMDA receptor-expressing cells, ensure the presence of a co-agonist (glycine or D-serine) and the absence of Mg²⁺ in the external solution to relieve the voltage-dependent block.
Visualizations
AMPA Receptor Signaling Pathway```dot
Caption: Workflow for validating the specificity of (RS)-AMPA.
Logical Relationship of Agonist Specificity
Caption: Specificity comparison of different glutamate receptor agonists.
A Comparative Analysis of (RS)-AMPA and Glutamate on AMPA Receptor Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system, is activated by the endogenous neurotransmitter glutamate (B1630785). (RS)-AMPA, a synthetic analog, serves as a selective agonist and has been instrumental in characterizing this receptor system. Understanding the nuances of how these two ligands interact with the AMPA receptor is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling. This guide provides a comparative analysis of the receptor kinetics of (RS)-AMPA and glutamate, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Quantitative Comparison of Receptor Kinetics
| Kinetic Parameter | (RS)-AMPA | L-Glutamate | Receptor Subunit/System | Reference |
| EC50 | 66.2 µM | 296 µM | Homomeric GluA2 receptors | [1] |
| 11 µM | - | Cultured rat spinal cord neurons | [2] | |
| 17 µM | - | Cultured rat cortical neurons | [2] | |
| Binding Affinity (Kd) | - | 0.8 µM (high-affinity) | Solubilized rat brain AMPA receptors | [3] |
| - | 1.7 µM (low-affinity) | Rat brain membranes | [3] | |
| - | 33 µM (low-affinity) | Rat brain membranes | [3] | |
| Deactivation Time Constant (τdeact) | - | 0.62 ± 0.06 ms | GluR2Q flip splice variant | |
| - | 0.54 ± 0.05 ms | GluR2Q flop splice variant | ||
| Desensitization Time Constant (τdes) | - | 5.89 ± 0.17 ms | GluR2Q flip splice variant | |
| - | 1.18 ± 0.05 ms | GluR2Q flop splice variant |
Note: A direct comparison of the association rate constant (kon) and dissociation rate constant (koff) for (RS)-AMPA and glutamate on AMPA receptors is not extensively documented in the reviewed literature. The provided EC50 and Kd values, however, offer insights into the relative potency and affinity of these ligands.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology. The following are detailed overviews of the methodologies employed in such studies.
Radioligand Binding Assay for Determining Binding Affinity (Kd)
This technique is used to quantify the interaction between a radiolabeled ligand and its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of glutamate for the AMPA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]-AMPA or other suitable radioligand
-
Unlabeled L-glutamate
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the AMPA receptors. The pellet is washed and resuspended in the binding buffer.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of radioligand (e.g., [3H]-AMPA) and varying concentrations of the unlabeled competitor ligand (L-glutamate).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Kd for the unlabeled ligand can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
Patch-Clamp Electrophysiology for Measuring Receptor Kinetics
This technique allows for the recording of ion channel activity in response to agonist application, providing information on activation, deactivation, and desensitization kinetics.
Objective: To measure the deactivation and desensitization time constants of AMPA receptors in response to glutamate.
Materials:
-
Cells expressing AMPA receptors (e.g., cultured neurons or HEK293 cells transfected with specific AMPA receptor subunits).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular solution containing the agonist (e.g., L-glutamate).
-
Intracellular solution for the patch pipette.
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Fabrication: Pull glass capillaries to form micropipettes with a fine tip (resistance of a few megaohms).
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.
-
Agonist Application: Rapidly apply the agonist-containing solution to the cell using a fast perfusion system. This ensures a rapid onset of the receptor response.
-
Data Recording: Record the resulting ion currents flowing through the AMPA receptors.
-
Data Analysis:
-
Deactivation: Measure the decay of the current after the rapid removal of the agonist. Fit the decay phase with an exponential function to determine the deactivation time constant (τdeact).
-
Desensitization: During a prolonged application of the agonist, measure the decay of the current from its peak to a steady-state level. Fit this decay with an exponential function to determine the desensitization time constant (τdes).
-
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the AMPA receptor signaling pathway and a typical experimental workflow for studying receptor kinetics.
References
- 1. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (RS)-AMPA Monohydrate Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (RS)-AMPA monohydrate and its alternatives in various genetic models of neurological and psychiatric disorders. The information is compiled from preclinical studies to support further research and drug development in the field of glutamatergic neurotransmission.
Comparative Efficacy of this compound and Alternatives in Genetic Models
The following tables summarize the quantitative data on the effects of this compound and other AMPA receptor modulators across different genetic mouse models. These models have been selected for their relevance to human diseases, including Alzheimer's disease and Autism Spectrum Disorder.
Table 1: Effects on Amyloid-β Levels in APP/PS1 Mouse Model of Alzheimer's Disease
| Compound | Genetic Model | Dosage | Route of Administration | Key Finding | Reference |
| (RS)-AMPA | APP/PS1 | 10, 25, 50 µM | Intracerebral Microdialysis | Dose-dependent decrease in interstitial fluid (ISF) Aβ levels.[1] | [1] |
| Endogenous Glutamate | APP/PS1 | N/A (evoked by AMPA) | N/A | Increased glutamatergic transmission contributes to decreased Aβ levels.[1] | [1] |
| IL-6 Signaling | IL-6 deficient mice | N/A | N/A | AMPA-dependent decrease in Aβ is not observed, suggesting a role for IL-6 signaling.[1] | [1] |
Table 2: Behavioral and Electrophysiological Effects in Genetic Models of Autism Spectrum Disorder
| Compound/Genetic Modification | Genetic Model | Key Behavioral Finding(s) | Key Electrophysiological Finding(s) | Reference |
| AMPA Receptor Agonist (unspecified) | Cntnap2 KO | Rescued impaired social behavior. | N/A | |
| AMPA Receptor Antagonist (unspecified) | VPA-exposed ICR mice | Rescued social deficits. | N/A | |
| Cntnap2 Knockout | Cntnap2 KO | Impaired social interaction and vocal communication, repetitive behaviors.[2] | Reduced excitatory and inhibitory synaptic inputs onto L2/3 pyramidal neurons in the mPFC.[3] | [2][3] |
Table 3: Effects on Seizure Susceptibility and Synaptic Function in a CDKL5 Deficiency Disorder Model
| Compound/Genetic Modification | Genetic Model | Key Behavioral Finding(s) | Key Electrophysiological Finding(s) | Reference |
| IEM-1460 (GluA2-lacking AMPAR blocker) | R59X knock-in | Rescued social deficits, memory and learning impairments, and decreased latency to seizure. | Decreased the inwardly rectifying AMPA current in CA1 pyramidal neurons. | |
| R59X Knock-in | R59X knock-in | Social deficits, memory and learning impairments, decreased latency to seizure. | Increased rectification ratio of AMPAR EPSCs and elevated early-phase LTP in the hippocampus. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Microdialysis for Aβ Measurement in APP/PS1 Mice
Objective: To measure the concentration of amyloid-beta (Aβ) in the interstitial fluid (ISF) of the brain in awake, freely moving mice.
Protocol:
-
Probe Implantation:
-
Anesthetize the mouse (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Implant a microdialysis probe (e.g., 38 kDa molecular weight cutoff) into the hippocampus.
-
Secure the probe to the skull with dental cement.
-
-
Perfusion and Sampling:
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 60 minutes).
-
-
Drug Administration:
-
This compound or other test compounds can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.
-
-
Aβ Measurement:
-
Analyze the Aβ levels in the collected dialysate samples using a sensitive immunoassay, such as a sandwich ELISA specific for Aβ40 and Aβ42.[4]
-
-
Data Analysis:
-
Calculate the percentage change in ISF Aβ levels from baseline for each treatment condition.
-
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
Objective: To record synaptic currents and assess synaptic plasticity (LTP/LTD) from individual neurons in acute brain slices.
Protocol:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an internal solution.
-
Record excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors by holding the neuron at a negative potential (e.g., -70 mV).
-
-
Pharmacology and Plasticity Induction:
-
Bath-apply this compound or other modulators to the slice.
-
Induce long-term potentiation (LTP) using a high-frequency stimulation protocol (e.g., theta-burst stimulation) or long-term depression (LTD) with a low-frequency stimulation protocol.
-
-
Data Analysis:
Morris Water Maze
Objective: To assess spatial learning and memory.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Mice are given multiple trials per day to find the hidden platform from different starting locations.
-
The latency to find the platform and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
Data Analysis:
-
Analyze the learning curve (decrease in escape latency) during the acquisition phase.
-
Compare the time spent in the target quadrant to other quadrants during the probe trial.
-
Contextual Fear Conditioning
Objective: To assess fear-associated learning and memory.
Protocol:
-
Training (Day 1):
-
Place the mouse in a novel conditioning chamber.
-
After a baseline period, deliver a mild footshock (unconditioned stimulus, US) paired with the context (conditioned stimulus, CS).
-
-
Context Test (Day 2):
-
Data Analysis:
-
Calculate the percentage of time spent freezing in the context test as a measure of fear memory.
-
Visualizations
AMPA Receptor Signaling Pathway
References
- 1. AMPA-ergic regulation of amyloid-β levels in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroanatomical Alterations in the CNTNAP2 Mouse Model of Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Prefrontal Synaptic Connectivity and Disturbed Oscillatory Population Dynamics in the CNTNAP2 Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 5. High-resolution imaging and manipulation of endogenous AMPA receptor surface mobility during synaptic plasticity and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Fear Conditioning Assay in Mouse [en.bio-protocol.org]
- 15. A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality [elifesciences.org]
- 16. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 17. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating AMPA and Kainate Receptor Activation with (RS)-AMPA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between AMPA and kainate receptor activation is critical for elucidating their roles in synaptic transmission and pathology. This guide provides a comprehensive comparison of how (RS)-AMPA, a classic glutamate (B1630785) analog, can be used to differentiate between these two important ionotropic glutamate receptors. We present supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Unraveling the Selectivity of (RS)-AMPA
(RS)-AMPA is a synthetic agonist widely recognized for its potent and selective activation of AMPA receptors. While both AMPA and kainate receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission, (RS)-AMPA exhibits a significantly higher affinity and efficacy for AMPA receptors. This selectivity is fundamental to its use as a pharmacological tool to dissect the distinct contributions of these receptor subtypes in neuronal circuits.
The differential response to (RS)-AMPA forms the basis for experimentally distinguishing between AMPA and kainate receptor-mediated currents. While (RS)-AMPA robustly activates AMPA receptors, its effect on kainate receptors is substantially weaker, often negligible at concentrations that saturate AMPA receptor responses.
Quantitative Comparison of (RS)-AMPA Activity
| Receptor Type | Ligand | Parameter | Value (µM) | Species | Reference |
| AMPA Receptor | (RS)-AMPA | EC50 | Not specified | Not specified |
Note: The lack of a specific EC50 value for (RS)-AMPA at kainate receptors in published literature underscores its high selectivity for AMPA receptors.
Experimental Protocols for Differentiation
The primary method for differentiating AMPA and kainate receptor activation using (RS)-AMPA involves electrophysiological recordings, often in combination with selective antagonists.
Electrophysiological Differentiation
Objective: To isolate and compare AMPA and kainate receptor-mediated currents in response to agonist application.
Materials:
-
Whole-cell patch-clamp setup
-
Recording electrodes
-
Artificial cerebrospinal fluid (aCSF)
-
(RS)-AMPA
-
GYKI 53655 (selective non-competitive AMPA receptor antagonist)[1]
-
Tetrodotoxin (TTX) (to block voltage-gated sodium channels)
-
Picrotoxin (to block GABA_A_ receptors)
-
D-AP5 (to block NMDA receptors)
Procedure:
-
Preparation: Prepare brain slices or cultured neurons expressing both AMPA and kainate receptors.
-
Recording Setup: Establish a whole-cell patch-clamp recording from a target neuron. Perfuse the cell with aCSF containing TTX, picrotoxin, and D-AP5 to isolate glutamate receptor-mediated currents.
-
Baseline Recording: Record baseline membrane currents.
-
Application of (RS)-AMPA: Apply a known concentration of (RS)-AMPA to the perfusion solution. This will elicit an inward current predominantly mediated by AMPA receptors.
-
Application of GYKI 53655: In the continued presence of (RS)-AMPA, co-apply the selective AMPA receptor antagonist GYKI 53655.[2] The remaining current, if any, can be attributed to the activation of kainate receptors.
-
Data Analysis: Measure the peak amplitude of the inward current before and after the application of GYKI 53655. The difference in current amplitude represents the AMPA receptor-mediated component, while the remaining current represents the kainate receptor-mediated component.
Expected Results: Application of (RS)-AMPA will induce a robust inward current. Subsequent application of GYKI 53655 will significantly reduce or abolish this current, demonstrating that the initial response was primarily mediated by AMPA receptors. Any small, residual current in the presence of GYKI 53655 could indicate a minor activation of kainate receptors by (RS)-AMPA, though this is often not observed.
Experimental Workflow for Differentiating AMPA and Kainate Receptor Activation
A flowchart of the electrophysiological protocol to distinguish AMPA and kainate receptor currents.
Signaling Pathways
Understanding the downstream signaling cascades activated by AMPA and kainate receptors provides further insight into their distinct physiological roles.
AMPA Receptor Signaling
Activation of AMPA receptors primarily leads to a rapid influx of Na+ ions, causing membrane depolarization.[3] This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, a key step in the induction of synaptic plasticity.[4] Beyond its ionotropic function, AMPA receptor activation can also trigger intracellular signaling cascades, often involving phosphorylation events that modulate receptor trafficking and function.[3][5][6][7]
AMPA Receptor Signaling Pathway
Ionotropic and downstream signaling of the AMPA receptor.
Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic signaling capabilities.[5] Their ionotropic activation leads to Na+ influx and membrane depolarization, similar to AMPA receptors, though typically with slower kinetics.[5] Uniquely, kainate receptors can also couple to G-proteins, initiating intracellular signaling cascades independent of ion flux.[8] This metabotropic signaling can modulate neurotransmitter release and neuronal excitability.
Kainate Receptor Signaling Pathway
Dual ionotropic and metabotropic signaling of the kainate receptor.
References
- 1. Negative allosteric modulation of wild-type and mutant AMPA receptors by GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA Receptors and Kainate Receptors Encode Different Features of Afferent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Roles of stargazin and phosphorylation in the control of AMPA receptor subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
A Researcher's Guide to (RS)-AMPA Monohydrate: Performance, Alternatives, and Pathways to Reproducible Results
In the realm of neuroscience research, particularly in the study of excitatory neurotransmission, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a focal point of investigation. As a selective agonist for these receptors, (RS)-AMPA monohydrate is a fundamental tool for elucidating the mechanisms of synaptic plasticity, learning, and memory, as well as for modeling excitotoxicity in various neurological disorders. However, the reproducibility of findings using this compound across different laboratories can be a significant challenge, influenced by variations in experimental protocols and reagents.
This guide provides a comparative overview of this compound against other common AMPA receptor agonists, supported by available experimental data. Crucially, it offers detailed experimental protocols for key assays to promote standardization and enhance the reproducibility of findings.
Performance Comparison of AMPA Receptor Agonists
It is critical to note that direct comparison of these values should be approached with caution, as experimental conditions such as the specific cell type or tissue preparation, recording temperature, and buffer composition can significantly influence the apparent potency of an agonist. The inherent variability in these reported values underscores the need for standardized experimental protocols to facilitate more reliable cross-laboratory comparisons.
| Agonist | Reported EC50 (µM) | Notes |
| (RS)-AMPA | 11 - 17[1] | Racemic mixture of (S)-AMPA and (R)-AMPA. |
| (S)-AMPA | 3.5 | The biologically active enantiomer of AMPA. |
| L-Quisqualic acid | ~24 | Also a potent agonist at metabotropic glutamate (B1630785) receptors (mGluRs). |
| Kainic acid | 127[2] | Also a potent agonist at kainate receptors, with lower affinity for AMPA receptors. |
(S)-AMPA is the active enantiomer of the racemic (RS)-AMPA mixture and, as expected, exhibits a higher potency (lower EC50 value). L-Quisqualic acid is a potent AMPA receptor agonist but its activity at mGluRs can confound experimental interpretations if not properly controlled for. Kainic acid, while capable of activating AMPA receptors, is more potent at its own class of receptors (kainate receptors) and is often used to induce excitotoxicity.[3]
Signaling Pathways and Experimental Workflows
To understand the downstream consequences of AMPA receptor activation and to design robust experiments, it is essential to visualize the involved signaling cascades and experimental procedures.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by an agonist like this compound leads to the influx of sodium ions, causing depolarization of the neuronal membrane. In some AMPA receptor subtypes, calcium influx also occurs. This initial depolarization can trigger a cascade of downstream signaling events critical for synaptic plasticity.
Standardized Experimental Workflow for Assessing Agonist Potency
A standardized workflow is paramount for achieving reproducible results. The following diagram outlines a typical electrophysiology experiment to determine the EC50 of an AMPA receptor agonist.
Detailed Experimental Protocols
To facilitate the standardization of experiments involving this compound, detailed protocols for common assays are provided below.
Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination
This protocol is designed to measure the dose-dependent response of cultured neurons or neurons in acute brain slices to this compound.
a. Cell/Slice Preparation:
-
Cultured Neurons: Plate primary hippocampal or cortical neurons on glass coverslips and culture for 14-21 days in vitro.
-
Acute Brain Slices: Prepare 300 µm thick coronal or sagittal brain slices from juvenile rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature.
b. Solutions:
-
External Solution (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Equilibrate with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water. Store at -20°C. Prepare fresh serial dilutions in aCSF on the day of the experiment.
c. Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Record a stable baseline current for at least 2 minutes.
-
Apply increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100, 300 µM) via the perfusion system for a fixed duration (e.g., 30 seconds).
-
Ensure a complete washout and return to baseline current between applications (typically 3-5 minutes).
-
At the end of the experiment, apply a saturating concentration of the agonist to determine the maximal response.
d. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by each concentration of (RS)-AMPA.
-
Normalize the responses to the maximal response.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 value.
Calcium Imaging of AMPA Receptor Activation
This protocol allows for the measurement of intracellular calcium changes in response to this compound in neuronal populations, particularly in subtypes of AMPA receptors that are calcium-permeable.
a. Cell Preparation and Dye Loading:
-
Plate neurons on glass-bottom dishes.
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.
b. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Apply this compound at a desired concentration (e.g., 10-100 µM).
-
Continue to acquire images for several minutes to capture the full calcium response.
c. Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0).
-
Quantify the peak amplitude and duration of the calcium transients.
Western Blotting for Downstream Signaling Events
This protocol can be used to assess the phosphorylation of downstream signaling proteins, such as ERK or CREB, following AMPA receptor activation.
a. Cell Treatment and Lysis:
-
Culture neurons to a high density in multi-well plates.
-
Treat the cells with this compound (e.g., 50 µM) for a specific duration (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to normalize for loading.
c. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the phosphorylation levels between control and (RS)-AMPA-treated samples.
By adopting these standardized protocols, researchers can contribute to a more robust and reproducible body of knowledge on the function of AMPA receptors in health and disease. This, in turn, will accelerate the discovery of novel therapeutic interventions for a range of neurological and psychiatric conditions.
References
- 1. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate excitotoxicity is mediated by AMPA- but not kainate-preferring receptors in embryonic rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (RS)-AMPA Monohydrate
Essential safety protocols and operational plans are critical for the safe handling and disposal of (RS)-AMPA monohydrate in a laboratory setting. This guide provides detailed procedures for personal protective equipment, operational workflows, and disposal methods to ensure the safety of researchers, scientists, and drug development professionals.
This compound, a potent neuroactive compound, requires careful handling to minimize exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for the monohydrate form indicates no special measures are required for handling and personal protective equipment, general best practices for handling powdered neuroactive compounds should be followed as a precautionary measure.[1] This guide synthesizes available safety information to provide a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent skin and respiratory exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling this compound. Ensure gloves are inspected for any defects before use and are promptly replaced if contaminated.[2] |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles should be worn to protect the eyes from any airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | When handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation, a NIOSH-approved N95 or higher particulate respirator is recommended to prevent inhalation.[3] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect clothing and skin from potential contamination. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a structured workflow is essential to minimize the risk of exposure and contamination.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE as outlined in the table above. Prepare the weighing area within a chemical fume hood or a designated area with localized exhaust ventilation.
-
Weighing: Use a calibrated analytical balance. To minimize the generation of airborne dust, handle the solid this compound with care. Use a spatula to transfer the powder and avoid any rapid movements.
-
Solution Preparation: Add the weighed solid to the desired solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.
-
Labeling: Immediately and clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator filters should be placed in a sealed bag and disposed of as solid chemical waste.
-
Unused Compound: Small quantities of unused this compound powder should be collected in a clearly labeled, sealed container for chemical waste disposal. Do not dispose of solid chemical waste in the regular trash.
-
-
Liquid Waste:
-
Aqueous Solutions: Depending on local regulations, small quantities of dilute aqueous solutions may be eligible for drain disposal with copious amounts of water. However, it is imperative to consult and strictly adhere to your institution's specific guidelines for chemical waste disposal.
-
Contaminated Solvents: Solutions of this compound in organic solvents must be collected in a designated, labeled container for hazardous waste disposal.
-
-
Empty Containers:
-
Rinse empty containers that held this compound three times with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash, with the label defaced or removed.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
